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  • Product: 2-[(3,4-Dimethylphenyl)amino]acetohydrazide
  • CAS: 2370-49-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-[(3,4-Dimethylphenyl)amino]acetohydrazide: Synthesis, Characterization, and Potential as a Scaffold for Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide, a molecule of interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide, a molecule of interest in medicinal chemistry. The document details its synthesis, physicochemical properties, and explores its potential therapeutic applications, particularly in the context of anticancer drug development. Drawing upon established synthetic methodologies for analogous compounds, a detailed protocol for its preparation is presented. Furthermore, this guide delves into the prospective biological activity of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide, focusing on its potential as a dual inhibitor of the oncoproteins MDM2 and XIAP, based on the known activities of structurally related molecules. This document is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutic agents.

Introduction

2-[(3,4-Dimethylphenyl)amino]acetohydrazide is an organic molecule characterized by a hydrazide functional group attached to an N-aryl glycine scaffold. While not extensively studied as an independent entity, its structural motifs are present in a variety of biologically active compounds. The core structure, combining a substituted aniline with an acetohydrazide moiety, offers a versatile platform for the synthesis of more complex heterocyclic systems and for the exploration of diverse pharmacological activities.

The rationale for this guide is to consolidate the available information on the synthesis and potential applications of this compound, thereby providing a foundational resource for its further investigation. Of particular interest is the structural similarity of this compound to known inhibitors of Murine Double Minute 2 (MDM2) and X-linked Inhibitor of Apoptosis Protein (XIAP), two key regulators of apoptosis that are frequently dysregulated in cancer.[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide is presented in the table below.

PropertyValueSource
CAS Number 2370-49-2
Molecular Formula C₁₀H₁₅N₃O
Molecular Weight 193.25 g/mol
Appearance Solid (predicted)General knowledge
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) (predicted)General knowledge

Synthesis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide

The synthesis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide is a two-step process that begins with the N-alkylation of 3,4-dimethylaniline with ethyl chloroacetate, followed by the hydrazinolysis of the resulting ester intermediate. This synthetic route is a well-established method for the preparation of N-aryl acetohydrazide derivatives.

Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrazinolysis 3,4-Dimethylaniline 3,4-Dimethylaniline Intermediate Ethyl 2-[(3,4-dimethylphenyl)amino]acetate 3,4-Dimethylaniline->Intermediate Reaction Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate->Intermediate Reaction Base Base (e.g., K₂CO₃) Base->Intermediate Catalyst Solvent1 Solvent (e.g., Acetone) Solvent1->Intermediate Medium Final_Product 2-[(3,4-Dimethylphenyl)amino]acetohydrazide Intermediate->Final_Product Reaction Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Final_Product Reagent Solvent2 Solvent (e.g., Ethanol) Solvent2->Final_Product Medium

Caption: Synthetic workflow for 2-[(3,4-Dimethylphenyl)amino]acetohydrazide.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-[(3,4-dimethylphenyl)amino]acetate

This step involves the nucleophilic substitution of the chlorine atom in ethyl chloroacetate by the amino group of 3,4-dimethylaniline. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

  • Materials:

    • 3,4-Dimethylaniline (1.0 eq)

    • Ethyl chloroacetate (1.1 eq)

    • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

    • Acetone (solvent)

  • Procedure:

    • To a stirred solution of 3,4-dimethylaniline in acetone, add anhydrous potassium carbonate.

    • Add ethyl chloroacetate dropwise to the mixture at room temperature.

    • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion of the reaction, filter the inorganic salts and wash the residue with acetone.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-[(3,4-dimethylphenyl)amino]acetate.

    • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 2: Synthesis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide

The ester intermediate is then converted to the final hydrazide product through reaction with hydrazine hydrate. This is a standard method for the preparation of hydrazides from esters.

  • Materials:

    • Ethyl 2-[(3,4-dimethylphenyl)amino]acetate (1.0 eq)

    • Hydrazine hydrate (80-99%) (5-10 eq)

    • Ethanol (solvent)

  • Procedure:

    • Dissolve the ethyl 2-[(3,4-dimethylphenyl)amino]acetate in ethanol.

    • Add hydrazine hydrate to the solution at room temperature.

    • Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.

    • After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting solid residue is the crude 2-[(3,4-Dimethylphenyl)amino]acetohydrazide.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Potential Biological Activity: A Scaffold for Dual MDM2/XIAP Inhibition

While there is a lack of direct experimental data on the biological activity of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide, its structural components are present in molecules that have been identified as potent inhibitors of MDM2 and XIAP.[1][2][3][4]

The Rationale for Targeting MDM2 and XIAP

MDM2 is an E3 ubiquitin ligase that is the primary negative regulator of the p53 tumor suppressor protein.[1][2] Overexpression of MDM2 leads to the degradation of p53, thereby promoting cell survival and proliferation in cancer cells. XIAP is a potent inhibitor of caspases, the key executioners of apoptosis.[5][6][7] Elevated levels of XIAP are found in many cancers and are associated with resistance to chemotherapy and radiation.[2][4] The simultaneous inhibition of both MDM2 and XIAP presents a promising strategy to reactivate the p53 tumor suppressor pathway and overcome resistance to apoptosis.

Signaling Pathway and Proposed Mechanism of Action

The proposed mechanism of action for a dual MDM2/XIAP inhibitor based on the 2-[(3,4-Dimethylphenyl)amino]acetohydrazide scaffold is illustrated below.

MDM2_XIAP_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell (MDM2/XIAP Overexpression) cluster_2 Therapeutic Intervention p53 p53 MDM2 MDM2 p53->MDM2 Induces MDM2->p53 Degrades XIAP XIAP Caspases Caspases XIAP->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces p53_cancer p53 (low) MDM2_cancer MDM2 (high) MDM2_cancer->p53_cancer Degrades XIAP_cancer XIAP (high) Caspases_cancer Caspases (inactive) XIAP_cancer->Caspases_cancer Inhibits Apoptosis_cancer Apoptosis (inhibited) Inhibitor 2-[(3,4-Dimethylphenyl)amino]acetohydrazide (or derivative) MDM2_inhibited MDM2 (inhibited) Inhibitor->MDM2_inhibited Inhibits XIAP_inhibited XIAP (inhibited) Inhibitor->XIAP_inhibited Inhibits p53_restored p53 (restored) MDM2_inhibited->p53_restored Stabilizes Caspases_active Caspases (active) XIAP_inhibited->Caspases_active Activates Apoptosis_induced Apoptosis (induced) Caspases_active->Apoptosis_induced Induces

Caption: Proposed mechanism of action for a dual MDM2/XIAP inhibitor.

Future Directions for Research

The 2-[(3,4-Dimethylphenyl)amino]acetohydrazide scaffold represents a promising starting point for the development of novel anticancer agents. Future research efforts should focus on:

  • Synthesis and Characterization: The synthesis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide should be carried out and the compound fully characterized using modern analytical techniques (NMR, Mass Spectrometry, etc.).

  • Biological Evaluation: The compound should be screened for its ability to inhibit MDM2 and XIAP in biochemical and cell-based assays.

  • Structure-Activity Relationship (SAR) Studies: A library of derivatives should be synthesized to explore the SAR and optimize the potency and selectivity of the lead compound.

  • In Vivo Efficacy: Promising candidates should be evaluated in preclinical animal models of cancer to assess their in vivo efficacy and safety.

Conclusion

2-[(3,4-Dimethylphenyl)amino]acetohydrazide is a readily accessible molecule with significant potential as a scaffold for the development of novel therapeutics. This guide has provided a detailed protocol for its synthesis and has highlighted its potential as a dual inhibitor of MDM2 and XIAP for the treatment of cancer. Further research into this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

  • Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold. European Journal of Medicinal Chemistry. [Link]

  • Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2- c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. PubMed. [Link]

  • Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold. PubMed. [Link]

  • Regulation of XIAP translation and induction by MDM2 following irradiation. Oncogene. [Link]

  • Regulation of XIAP Translation and Induction by MDM2 following Irradiation. CORE. [Link]

  • Discovery of Dual Inhibitors of MDM2 and XIAP for Cancer Treatment. Cancer Cell. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 2-[(3,4-Dimethylphenyl)amino]acetohydrazide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-[(3,4-Dimethylphenyl)amino]acetohydrazide is a member of the acetohydrazide class of organic compounds, characterized by a hydrazide function...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(3,4-Dimethylphenyl)amino]acetohydrazide is a member of the acetohydrazide class of organic compounds, characterized by a hydrazide functional group attached to an N-substituted acetyl moiety. The presence of the 3,4-dimethylphenyl group imparts specific steric and electronic properties to the molecule, making it a subject of interest in medicinal chemistry and drug discovery. Hydrazide derivatives are recognized as a versatile scaffold, exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties. This guide provides an in-depth overview of the synthesis, characterization, and potential applications of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide, offering a valuable resource for researchers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₅N₃O[1][2]
Molecular Weight 193.25 g/mol [1]
CAS Number 2370-49-2[1][2]
Canonical SMILES CC1=C(C=C(C=C1)NCC(=O)NN)C[3]
Physical Description Solid (predicted)
Solubility Soluble in organic solvents like DMSO and methanol (predicted)

Synthesis and Mechanism

The synthesis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide can be efficiently achieved through a two-step process, a common and reliable method for the preparation of N-aryl acetohydrazides. This process involves an initial N-alkylation of 3,4-dimethylaniline with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-[(3,4-dimethylphenyl)amino]acetate

  • To a solution of 3,4-dimethylaniline (1.0 eq.) in a suitable solvent such as acetone or ethanol, add a weak base like potassium carbonate (K₂CO₃) (1.5 eq.).

  • Stir the mixture at room temperature for 15-20 minutes to ensure homogeneity.

  • Add ethyl chloroacetate (1.1 eq.) dropwise to the reaction mixture.

  • Reflux the reaction mixture for an extended period (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).[4]

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-[(3,4-dimethylphenyl)amino]acetate.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Step 2: Synthesis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide

  • Dissolve the purified ethyl 2-[(3,4-dimethylphenyl)amino]acetate (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (3.0-5.0 eq.) to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring its completion by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under vacuum.

  • The product, 2-[(3,4-Dimethylphenyl)amino]acetohydrazide, will often precipitate from the concentrated solution. The precipitate can be collected by filtration.

  • Wash the solid with cold ethanol or diethyl ether and dry under vacuum to yield the final product.

Reaction Mechanism:

The synthesis proceeds through a nucleophilic substitution followed by a nucleophilic acyl substitution. In the first step, the nitrogen atom of 3,4-dimethylaniline acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate, with the base neutralizing the formed HCl. The second step involves the nucleophilic attack of hydrazine on the carbonyl carbon of the ester, leading to the formation of the more stable hydrazide.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis aniline 3,4-Dimethylaniline reaction1 Reflux aniline->reaction1 chloroacetate Ethyl Chloroacetate chloroacetate->reaction1 base K₂CO₃ / Acetone base->reaction1 ester Ethyl 2-[(3,4-dimethylphenyl)amino]acetate reaction2 Reflux ester->reaction2 reaction1->ester hydrazine Hydrazine Hydrate hydrazine->reaction2 final_product 2-[(3,4-Dimethylphenyl)amino]acetohydrazide ethanol Ethanol ethanol->reaction2 reaction2->final_product

A schematic representation of the two-step synthesis of the title compound.

Structural Elucidation and Characterization

The structural confirmation of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide is achieved through a combination of spectroscopic techniques. Below is a summary of the expected spectral data based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H (amine & hydrazide)3400-3200Multiple bands, stretching vibrations
C-H (aromatic)3100-3000Stretching vibrations
C-H (aliphatic)2960-2850Stretching vibrations
C=O (amide I)~1680-1650Strong absorption, carbonyl stretch
N-H (amide II)~1550Bending vibration
C=C (aromatic)1600-1450Ring stretching vibrations
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide detailed information about the chemical environment of the hydrogen atoms.

  • Aromatic Protons: Signals in the range of δ 6.5-7.2 ppm, showing characteristic splitting patterns for the trisubstituted benzene ring.

  • NH Protons: Broad singlets, typically in the range of δ 4.0-5.0 ppm for the secondary amine and δ 8.0-9.5 ppm for the hydrazide NH and NH₂ protons. The exact chemical shifts can be concentration and solvent-dependent.

  • Methylene Protons (-CH₂-): A singlet around δ 3.5-4.0 ppm.

  • Methyl Protons (-CH₃): Two singlets in the region of δ 2.1-2.3 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.

  • Carbonyl Carbon (C=O): A signal in the downfield region, around δ 170 ppm.

  • Aromatic Carbons: Multiple signals in the range of δ 110-140 ppm.

  • Methylene Carbon (-CH₂-): A signal around δ 50-60 ppm.

  • Methyl Carbons (-CH₃): Signals in the upfield region, around δ 19-21 ppm.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) would be expected to show the molecular ion peak [M]⁺ at m/z 193. The fragmentation pattern would likely involve the cleavage of the C-C bond adjacent to the carbonyl group and the N-N bond of the hydrazide, leading to characteristic fragment ions. A major fragment would be the tropylium-like ion resulting from benzylic cleavage.

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Product Synthesized Compound IR IR Spectroscopy (Functional Groups) Product->IR NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity) Product->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Product->MS Structure Structural Confirmation IR->Structure NMR->Structure MS->Structure

Workflow for the structural characterization of the synthesized compound.

Potential Applications and Biological Significance

While specific biological studies on 2-[(3,4-Dimethylphenyl)amino]acetohydrazide are not extensively documented in publicly available literature, the broader class of hydrazide derivatives has been the focus of significant research, revealing a wide array of pharmacological activities.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are well-known for their potential as antimicrobial agents.[5] They have shown efficacy against various strains of bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential enzymes in pathogens or the disruption of their cell wall synthesis. The presence of the lipophilic 3,4-dimethylphenyl group in the target molecule may enhance its ability to penetrate microbial cell membranes, a key factor for antimicrobial efficacy.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the 3,4-dimethylphenyl moiety. For instance, derivatives of N-(3,4-Dimethylphenyl)benzenesulfonamide have been investigated as dual inhibitors of MDM2 and XIAP, two proteins that are often overexpressed in cancer cells and contribute to tumor survival and resistance to therapy.[6][7] The acetohydrazide scaffold itself is also found in various compounds with demonstrated cytotoxic activity against different cancer cell lines.[8] Therefore, 2-[(3,4-Dimethylphenyl)amino]acetohydrazide represents a promising lead structure for the development of novel anticancer agents.

Other Potential Activities

The versatile nature of the hydrazide functional group allows for its derivatization into various heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles, which are known pharmacophores. This makes 2-[(3,4-Dimethylphenyl)amino]acetohydrazide a valuable intermediate in the synthesis of a diverse library of compounds for high-throughput screening in various disease models.

Biological_Significance cluster_applications Potential Biological Activities Core 2-[(3,4-Dimethylphenyl)amino]acetohydrazide 3,4-Dimethylphenyl Moiety Acetohydrazide Scaffold Antimicrobial Antimicrobial (Antibacterial, Antifungal) Core:f1->Antimicrobial Known Pharmacophore Anticancer Anticancer (e.g., MDM2/XIAP Inhibition) Core:f0->Anticancer Lipophilicity & Structural Motif Intermediate Synthetic Intermediate (Diverse Heterocycles) Core->Intermediate Versatile Functional Group

Potential areas of biological significance for the title compound.

Conclusion

2-[(3,4-Dimethylphenyl)amino]acetohydrazide is a compound with significant potential in the field of medicinal chemistry. Its straightforward synthesis and the known biological activities of its constituent moieties make it an attractive target for further investigation. This technical guide has provided a comprehensive overview of its properties, a reliable synthetic protocol, and a discussion of its potential applications based on the current scientific literature. It is hoped that this information will serve as a valuable resource for researchers and contribute to the development of new therapeutic agents.

References

  • Ayodele, O. D., et al. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate? ResearchGate. Available from: [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2343-2365.
  • El-Ansary, S. L., Abdel Rahman, D. E., & Abdel Ghany, L. M. A. (2017). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. The Open Medicinal Chemistry Journal, 11, 81-91.
  • Chen, J., et al. (2020). Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold. European Journal of Medicinal Chemistry, 199, 112389.
  • Wang, W., et al. (2021). Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. Journal of Medicinal Chemistry, 64(5), 2845-2863.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

Sources

Foundational

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-[(3,4-Dimethylphenyl)amino]acetohydrazide: Synthesis, Properties, and Applications in Drug Discovery Abstract 2-[(3,4-Dimethylphenyl)amino]acetohydrazide is a key organic intermediate who...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-[(3,4-Dimethylphenyl)amino]acetohydrazide: Synthesis, Properties, and Applications in Drug Discovery

Abstract

2-[(3,4-Dimethylphenyl)amino]acetohydrazide is a key organic intermediate whose structural framework is integral to the development of advanced therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a robust and reproducible synthetic pathway, and its significant role as a versatile building block in medicinal chemistry. Particular emphasis is placed on its application in the synthesis of hydrazone derivatives and its relevance to the development of targeted cancer therapies, such as dual inhibitors of MDM2 and XIAP. This document serves as a critical resource for researchers engaged in synthetic chemistry and drug discovery, offering detailed experimental protocols and explaining the causal logic behind the methodological choices.

Introduction and Core Chemical Identity

2-[(3,4-Dimethylphenyl)amino]acetohydrazide, registered under CAS Number 2370-49-2, is a substituted acetohydrazide derivative. Its molecular structure features a 3,4-dimethylaniline moiety linked to an acetohydrazide group via a secondary amine. This unique combination of functional groups—a nucleophilic hydrazide and an aromatic amine—makes it a highly valuable precursor for constructing more complex molecular architectures. Its primary utility lies in its role as a synthetic intermediate, particularly for creating libraries of bioactive compounds for high-throughput screening and lead optimization in drug development programs.

The 3,4-dimethylphenyl group is a key pharmacophore in several advanced therapeutic candidates. Notably, this scaffold is present in a new class of potent dual inhibitors targeting the Murine Double Minute 2 (MDM2) oncoprotein and the X-linked Inhibitor of Apoptosis Protein (XIAP), both of which are critical regulators of cell survival in cancer. The ability to efficiently synthesize and functionalize 2-[(3,4-Dimethylphenyl)amino]acetohydrazide is therefore of significant interest to the oncology research community.

Physicochemical and Spectroscopic Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and formulation. While comprehensive experimental data for 2-[(3,4-Dimethylphenyl)amino]acetohydrazide is not widely published, its core properties are summarized below.

Table 1: Core Chemical Properties of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide

PropertyValueSource(s)
CAS Number 2370-49-21, 2, 3
Molecular Formula C₁₀H₁₅N₃O1, 2
Molecular Weight 193.25 g/mol 1
SMILES O=C(NN)CNC1=CC=C(C)C(C)=C14
Melting Point Data not available. Requires experimental determination.
Boiling Point Data not available. Requires experimental determination.
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Requires experimental verification.
Spectroscopic Characterization Profile

Full characterization is essential for confirming the identity and purity of the synthesized compound.[5][6] The expected spectroscopic signatures are as follows:

  • ¹H NMR: The proton NMR spectrum should reveal distinct signals corresponding to the aromatic protons on the dimethylphenyl ring, the two methyl groups (singlets), the methylene (-CH₂-) protons, and exchangeable protons from the amine (-NH-) and hydrazide (-NHNH₂) groups.

  • ¹³C NMR: The carbon spectrum will show signals for the two distinct methyl carbons, the methylene carbon, and the aromatic carbons, as well as the carbonyl carbon of the hydrazide group.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the amine and hydrazide groups (typically in the 3200-3400 cm⁻¹ region), C-H stretching from the aromatic and alkyl groups, and a strong C=O stretch from the hydrazide carbonyl group (around 1650-1680 cm⁻¹).[5]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (194.1288).

Synthesis and Purification

The synthesis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide is most effectively achieved through a two-step process starting from commercially available 3,4-dimethylaniline. This pathway is logical, high-yielding, and relies on well-established chemical transformations.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis A 3,4-Dimethylaniline C Ethyl 2-[(3,4-dimethylphenyl)amino]acetate A->C  K₂CO₃, Acetone, Reflux B Ethyl Chloroacetate B->C E 2-[(3,4-Dimethylphenyl)amino]acetohydrazide C->E  Ethanol, Reflux D Hydrazine Hydrate D->E

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of Ethyl 2-[(3,4-dimethylphenyl)amino]acetate (Intermediate)

Causality: This step involves a standard nucleophilic substitution (N-alkylation) reaction. 3,4-Dimethylaniline acts as the nucleophile, attacking the electrophilic carbon of ethyl chloroacetate. A non-nucleophilic base, such as potassium carbonate, is essential to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. Acetone is an appropriate solvent due to its polarity and suitable boiling point for reflux.[7]

Detailed Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dimethylaniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and dry acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude ester.

  • Purify the crude product by flash column chromatography (silica gel, using a hexane-ethyl acetate gradient) to obtain pure ethyl 2-[(3,4-dimethylphenyl)amino]acetate.

Step 2: Synthesis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide (Final Product)

Causality: This is a hydrazinolysis reaction. The highly nucleophilic hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester intermediate. This reaction is typically driven by the formation of the stable hydrazide and the liberation of ethanol. Using an excess of hydrazine hydrate ensures the reaction goes to completion.[8]

Detailed Experimental Protocol:

  • Dissolve the purified ethyl 2-[(3,4-dimethylphenyl)amino]acetate (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (5.0 eq, ~80% solution in water) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 6-10 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials or by-products.

  • Dry the product under vacuum to yield pure 2-[(3,4-Dimethylphenyl)amino]acetohydrazide as a solid.

Chemical Reactivity and Derivatization: Synthesis of Hydrazones

The primary value of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide in drug discovery lies in its facile conversion to a diverse range of hydrazone derivatives. The terminal -NH₂ group of the hydrazide is highly nucleophilic and readily undergoes condensation reactions with aldehydes and ketones. This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of compounds for biological evaluation.

Reaction Workflow Diagram

Hydrazone_Formation Start 2-[(3,4-Dimethylphenyl)amino]acetohydrazide Product N'-[(Aryl/Alkyl)methylidene]-2- [(3,4-dimethylphenyl)amino]acetohydrazide (Hydrazone Derivative) Start->Product  Ethanol, Cat. Acetic Acid, Reflux Aldehyde Aldehyde (R'-CHO) or Ketone (R'-CO-R'') Aldehyde->Product

Caption: General scheme for the synthesis of hydrazone derivatives.

Causality: The reaction proceeds via nucleophilic addition of the hydrazide's terminal nitrogen to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. A catalytic amount of acid (e.g., acetic acid) is used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction rate.

General Protocol for Hydrazone Synthesis
  • Dissolve 2-[(3,4-Dimethylphenyl)amino]acetohydrazide (1.0 eq) in ethanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The hydrazone product often precipitates from the solution.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.

Application in Drug Discovery: Targeting Cancer Survival Pathways

The 3,4-dimethylphenyl scaffold is a privileged structure in modern oncology research. Derivatives have shown potent activity as dual inhibitors of MDM2 and XIAP, two proteins that are often overexpressed in cancer cells to promote survival and resist therapy.

  • MDM2-p53 Pathway: The tumor suppressor protein p53 is a "guardian of the genome" that can induce cell cycle arrest or apoptosis in response to cellular stress.[9] In many cancers, p53 is inactivated by the oncoprotein MDM2, which binds to p53 and targets it for proteasomal degradation.[9][10][11] Inhibiting the MDM2-p53 interaction stabilizes p53, restoring its tumor-suppressive functions.[12]

  • XIAP and Apoptosis: XIAP is the most potent endogenous inhibitor of caspases, the key executioner enzymes of apoptosis.[13] It directly binds to and inhibits caspase-3, -7, and -9, effectively blocking the cell death cascade.[14][15] Overexpression of XIAP is a common mechanism by which cancer cells evade apoptosis.[13]

A dual-targeting agent that simultaneously inhibits both MDM2 and XIAP can reactivate two distinct pro-apoptotic pathways, representing a powerful strategy to overcome therapeutic resistance. The 3,4-dimethylphenyl group is a key component of molecules designed to achieve this dual inhibition.[16]

Therapeutic Target Pathway Diagram

Apoptosis_Pathway cluster_p53 p53 Regulation cluster_caspase Caspase Regulation p53 p53 Degradation p53 Degradation p53->Degradation Arrest Cell Cycle Arrest Apoptosis p53->Arrest MDM2 MDM2 MDM2->p53 Binds & targets for degradation MDM2_Inhibitor MDM2 Inhibitor (e.g., from scaffold) MDM2_Inhibitor->MDM2 Blocks ApoptoticSignal Apoptotic Signal Caspase9 Caspase-9 ApoptoticSignal->Caspase9 Caspase37 Caspase-3, -7 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis XIAP XIAP XIAP->Caspase9 Inhibits XIAP->Caspase37 Inhibits XIAP_Inhibitor XIAP Inhibitor (e.g., from scaffold) XIAP_Inhibitor->XIAP Blocks

Caption: Role of MDM2 and XIAP in suppressing apoptosis.

Safety and Handling

As with all laboratory chemicals, 2-[(3,4-Dimethylphenyl)amino]acetohydrazide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is not available, related aromatic amines and hydrazides can be irritants and potential sensitizers. Avoid inhalation, ingestion, and contact with skin and eyes. Always consult the material safety data sheet (SDS) provided by the supplier before use.

Conclusion

2-[(3,4-Dimethylphenyl)amino]acetohydrazide is more than a simple chemical; it is a strategically designed building block that provides a direct route to complex molecules with significant therapeutic potential. Its straightforward, high-yield synthesis and its versatile reactivity make it an invaluable tool for medicinal chemists. The proven relevance of its core structure in the development of dual-action anticancer agents underscores its importance in contemporary drug discovery. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and utilize this compound in their research endeavors.

References

  • BLDpharm.2-((3,4-Dimethylphenyl)amino)acetohydrazide.
  • Sinfoo Biotech.2-[(3,4-dimethylphenyl)amino]acetohydrazide.
  • ChemicalBook.2-[(3,4-dimethylphenyl)amino]acetohydrazide.
  • Hassan, A. et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI.[Link]

  • Manfredi, J. J. (2010). The MDM2-p53 pathway revisited. PMC - PubMed Central - NIH.[Link]

  • Organic Syntheses. Carbazic acid, ethyl ester.[Link]

  • Lork M, Verhelst K, Beyaert R. (2017). X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy. Frontiers in Oncology.[Link]

  • Momand J, Wu HH, Dasgupta G. (2000). The MDM2-p53 Interaction. AACR Journals.[Link]

  • Al-Ajely, S. and Yaseen, N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences.[Link]

  • Al-Warhi, T. et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI.[Link]

  • Biologyexams4u. (2013). p53 mdm2 Interaction. YouTube.[Link]

  • Wang, J. et al. (2021). Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold. PMC - PubMed Central.[Link]

  • Wikipedia. XIAP.[Link]

  • Landes Bioscience. (2000). MDM2: RING Finger Protein and Regulator of p53. Madame Curie Bioscience Database.[Link]

  • Boehringer Ingelheim. (2020). MDM2-p53 antagonist (BI 907828): mechanism of action. YouTube.[Link]

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Exploratory

An In-depth Technical Guide to the Physical Properties of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide

For Researchers, Scientists, and Drug Development Professionals Foreword The landscape of modern drug discovery and development is one of intricate molecular architecture and the precise characterization of novel chemica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery and development is one of intricate molecular architecture and the precise characterization of novel chemical entities. Within this landscape, the hydrazide moiety stands out as a versatile functional group, integral to a wide array of pharmacologically active compounds. This guide provides a comprehensive technical overview of the physical properties of a specific hydrazide derivative, 2-[(3,4-Dimethylphenyl)amino]acetohydrazide. As a Senior Application Scientist, my objective is to present this information not merely as a collection of data, but as a framework for understanding the causality behind its physicochemical characteristics and the experimental methodologies used to elucidate them. This document is designed to be a practical and authoritative resource for researchers engaged in the synthesis, characterization, and application of related small molecules.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its molecular structure and fundamental properties.

Core Molecular Data

The compound 2-[(3,4-Dimethylphenyl)amino]acetohydrazide is identified by the following core data points:

PropertyValueSource
CAS Number 2370-49-2[1]
Molecular Formula C₁₀H₁₅N₃O[1], [2]
Molecular Weight 193.25 g/mol [1], [2]
Structural Representation and Crystallography

The three-dimensional arrangement of atoms and the intermolecular forces at play are critical determinants of a compound's physical properties. A crystallographic study of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide reveals significant insights into its solid-state behavior. The molecule crystallizes in a triclinic system, and its structure is stabilized by an extensive network of intermolecular N—H⋯O hydrogen bonds, forming an infinite two-dimensional polymeric network. Additionally, intramolecular N—H⋯N and intermolecular C—H⋯N interactions are present.

A notable feature of the crystal structure is the disorder of the 3,4-dimethylphenyl group over two sites, with an occupancy ratio of approximately 0.68:0.32. The dihedral angle between the benzene rings of these two disordered components is a mere 2.6(6)°. This structural nuance can influence the compound's packing efficiency and, consequently, its melting point and solubility.

Figure 1: 2D representation of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide.

Synthesis and Purification

The synthesis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide is a multi-step process that begins with the reaction of 3,4-dimethylaniline with ethyl chloroacetate. This initial step is followed by hydrazinolysis to yield the final product.

Synthetic Pathway

Synthesis reagent1 3,4-Dimethylaniline intermediate Ethyl [(3,4-dimethylphenyl)amino]acetate reagent1->intermediate Triethylamine, THF, Reflux reagent2 Ethyl Chloroacetate reagent2->intermediate product 2-[(3,4-Dimethylphenyl)amino]acetohydrazide intermediate->product Ethanol, Reflux reagent3 Hydrazine Hydrate reagent3->product

Figure 2: Synthetic route for 2-[(3,4-Dimethylphenyl)amino]acetohydrazide.

Experimental Protocol: Synthesis

Part A: Synthesis of Ethyl [(3,4-dimethylphenyl)amino]acetate

  • To a solution of 3,4-dimethylaniline (1 equivalent) in tetrahydrofuran (THF), add triethylamine (1 equivalent).

  • Slowly add ethyl chloroacetate (1 equivalent) to the reaction mixture.

  • Reflux the mixture and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Wash the resulting solid residue with water to obtain the crude ethyl [(3,4-dimethylphenyl)amino]acetate.

Part B: Synthesis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide

  • Dissolve the crude ethyl [(3,4-dimethylphenyl)amino]acetate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the final product[3].

Causality Behind Experimental Choices:

  • Triethylamine: Acts as a base to neutralize the hydrochloric acid formed during the reaction between 3,4-dimethylaniline and ethyl chloroacetate, driving the reaction to completion.

  • Reflux: The application of heat increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.

  • Hydrazinolysis: The use of hydrazine hydrate is a standard and efficient method for converting esters to their corresponding hydrazides.

  • Recrystallization: This purification technique is based on the principle of differential solubility. The desired compound is dissolved in a hot solvent and allowed to cool, during which it crystallizes out, leaving impurities behind in the solution.

Physicochemical Properties

The physical properties of a compound are paramount in drug development, influencing its formulation, delivery, and pharmacokinetic profile.

Melting Point

Experimental Protocol: Capillary Melting Point Determination

  • Ensure the synthesized compound is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Solubility Profile

Solubility is a key determinant of a drug's bioavailability. The "like dissolves like" principle is a fundamental concept in predicting solubility. The structure of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide, with its aromatic ring and hydrazide group, suggests a degree of polarity, which will influence its solubility in various solvents. The dimethylamino group in similar hydrazide derivatives is known to enhance solubility[4].

Experimental Protocol: Qualitative Solubility Testing

  • Place approximately 10 mg of the compound into a series of small test tubes.

  • To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane).

  • Agitate the tubes vigorously for 30 seconds.

  • Observe and record whether the compound is soluble (forms a clear solution), partially soluble, or insoluble.

  • For compounds insoluble in water, further tests can be conducted in 5% aqueous solutions of NaOH and HCl to assess acidic or basic properties.

Expected Solubility: Based on its structure, 2-[(3,4-Dimethylphenyl)amino]acetohydrazide is anticipated to have limited solubility in water but should be soluble in polar organic solvents like ethanol and DMSO.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of a molecule, confirming its identity and providing detailed information about its structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals corresponding to the protons on the 3,4-dimethylphenyl ring.

  • Methyl Protons: Two singlets for the two methyl groups on the aromatic ring.

  • Methylene Protons: A singlet for the -CH₂- group adjacent to the amino and carbonyl groups.

  • Amine and Hydrazide Protons: Broad signals for the N-H protons, which may exchange with deuterium in deuterated solvents.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals for the six carbons of the benzene ring.

  • Methyl Carbons: Signals for the two methyl group carbons.

  • Methylene Carbon: A signal for the -CH₂- carbon.

  • Carbonyl Carbon: A downfield signal characteristic of a carbonyl carbon in a hydrazide.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • N-H Stretching: Bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the amino and hydrazide groups.

  • C=O Stretching: A strong absorption band around 1650 cm⁻¹ characteristic of the carbonyl group in a hydrazide.

  • C-N Stretching: Bands in the fingerprint region.

  • Aromatic C-H and C=C Stretching: Bands characteristic of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (193.25 g/mol ).

  • Fragment Ions: Peaks corresponding to the characteristic fragmentation of the molecule, such as the loss of the hydrazide group or cleavage of the bond between the methylene group and the aromatic ring.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the known and expected physical properties of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide. While a foundational understanding of its synthesis and crystal structure exists, a comprehensive experimental characterization of its physical properties, including melting point, solubility, and detailed spectral analysis, is still warranted. Such data would be invaluable for researchers working with this compound and would contribute to a more complete understanding of its potential applications in medicinal chemistry and other fields. The protocols outlined in this guide provide a clear roadmap for obtaining this critical information, ensuring the principles of scientific integrity and reproducibility are upheld.

References

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Foundational

A Theoretical Exploration of Acetohydrazide and Its Derivatives: A Guide for Researchers

Introduction: The Versatility of the Acetohydrazide Scaffold Acetohydrazide (CH₃CONHNH₂) is a fundamental organic molecule that serves as a critical building block in synthetic and medicinal chemistry.[1][2][3] Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Acetohydrazide Scaffold

Acetohydrazide (CH₃CONHNH₂) is a fundamental organic molecule that serves as a critical building block in synthetic and medicinal chemistry.[1][2][3] Its structure, featuring a reactive hydrazide functional group attached to an acetyl moiety, makes it a versatile precursor for a wide array of derivatives with significant biological activities.[1][4][5][6] These compounds have garnered considerable interest for their potential as antimicrobial, antitumor, and anti-inflammatory agents.[1][6][7] Furthermore, acetohydrazide and its derivatives are pivotal intermediates in the synthesis of various heterocyclic compounds and have applications in materials science, such as in the development of nonlinear optical materials.[2][8]

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study acetohydrazide and its derivatives. By leveraging quantum chemical methods, researchers can gain deep insights into the structural, electronic, and spectroscopic properties of these molecules, thereby guiding the rational design of novel compounds with tailored functionalities. This guide is intended for researchers, scientists, and professionals in drug development who are interested in applying computational chemistry to accelerate their research on acetohydrazide-based compounds.

I. Unraveling the Molecular Architecture: Structural and Conformational Analysis

The biological activity and chemical reactivity of acetohydrazide and its derivatives are intrinsically linked to their three-dimensional structure and conformational preferences. Theoretical methods are indispensable tools for elucidating these structural nuances at the atomic level.

A. Computational Methodology: The Power of Quantum Chemistry

Density Functional Theory (DFT) and ab initio methods are the cornerstones of theoretical studies on acetohydrazide compounds.[9] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with basis sets like 6-311+G**, has been shown to provide a reliable description of the geometry and vibrational properties of acetohydrazide.[9] Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and are valuable for benchmarking DFT results.[9]

Experimental Protocol: Geometry Optimization and Conformational Analysis

  • Molecule Building: Construct the initial 3D structure of the acetohydrazide molecule or its derivative using molecular modeling software (e.g., GaussView, Avogadro).

  • Conformational Search: For flexible molecules, perform a systematic or stochastic conformational search to identify low-energy conformers. This can be achieved by rotating key dihedral angles, such as the C-N and N-N bonds.

  • Geometry Optimization: Perform a full geometry optimization for each identified conformer using a chosen level of theory (e.g., B3LYP/6-311+G**). This process finds the minimum energy structure on the potential energy surface.

  • Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Energy Analysis: Compare the relative energies of the optimized conformers to determine the most stable structure.

B. Key Structural Features of Acetohydrazide

Theoretical studies have revealed several key structural characteristics of the acetohydrazide molecule. The central C-N bond exhibits a significant rotational barrier of approximately 26 kcal/mol, indicating a planar sp² hybridization of the nitrogen atom in the NH moiety.[2][9][10] In contrast, the terminal NH₂ group has a lower inversion barrier (around 7-8 kcal/mol) and a preference for a pyramidal sp³ geometry.[2][9][10] The most stable conformation of acetohydrazide is predicted to be the trans-syn form, where the N-H bond is trans to the C=O bond, and the NH₂ group is syn to the C-N bond.[2][9]

Workflow for Conformational Analysis of Acetohydrazide

G cluster_input Input cluster_process Computational Process cluster_output Output & Analysis start Initial 3D Structure of Acetohydrazide conf_search Conformational Search (Dihedral Angle Rotation) start->conf_search geom_opt Geometry Optimization (e.g., B3LYP/6-311+G**) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_analysis Relative Energy Comparison freq_calc->energy_analysis stable_conf Identification of Most Stable Conformer (trans-syn) energy_analysis->stable_conf

Caption: Workflow for determining the most stable conformer of acetohydrazide.

II. Probing Electronic Structure and Reactivity

The electronic properties of acetohydrazide compounds govern their reactivity, intermolecular interactions, and potential for various applications. Theoretical calculations provide invaluable descriptors of the electronic structure.

A. Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability.[8][11] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[11] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter; a smaller gap suggests higher polarizability and greater chemical reactivity.[11] For acetohydrazide derivatives, HOMO-LUMO analysis helps in understanding charge transfer interactions within the molecule, which is particularly important for designing molecules with specific electronic properties, such as those for nonlinear optics.[8][12]

Table 1: Frontier Molecular Orbital Energies and Related Properties of an Acetohydrazide Derivative

Parameter Value (eV)
HOMO Energy -6.89
LUMO Energy -2.74
HOMO-LUMO Gap (ΔE) 4.15
Chemical Hardness (η) 2.075
Chemical Potential (μ) -4.815
Electronegativity (χ) 4.815
Electrophilicity Index (ω) 5.58

Note: These are example values for a derivative and will vary depending on the specific molecule and level of theory.

B. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule.[13] It examines charge transfer and conjugative interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals.[13][14] For acetohydrazide derivatives, NBO analysis can reveal the extent of electron delocalization from lone pairs on oxygen and nitrogen atoms to antibonding orbitals, which contributes to the stability of the molecule.[13] It also helps in understanding intramolecular hydrogen bonding.[13]

Logical Relationship in NBO Analysis

G donor Donor NBO (Filled Orbital, e.g., Lone Pair) interaction Delocalization Interaction (Charge Transfer) donor->interaction acceptor Acceptor NBO (Empty Orbital, e.g., Antibonding Orbital) acceptor->interaction stability Increased Molecular Stability interaction->stability

Caption: Donor-acceptor interactions in NBO analysis leading to molecular stabilization.

III. Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure. Theoretical calculations of vibrational frequencies are crucial for the accurate assignment of experimental spectra.

A. Computational Protocol for Vibrational Analysis
  • Geometry Optimization and Frequency Calculation: As described in Section I.A, obtain the optimized geometry and vibrational frequencies at a suitable level of theory (e.g., B3LYP/6-311+G**).[9]

  • Frequency Scaling: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. It is common practice to scale the calculated frequencies by an appropriate scaling factor (typically around 0.96 for B3LYP).

  • Normal Coordinate Analysis: Perform a normal coordinate analysis to determine the potential energy distribution (PED) for each vibrational mode. This allows for a detailed assignment of the vibrational bands to specific atomic motions (e.g., stretching, bending, torsion).[9]

  • Spectral Simulation: Generate theoretical IR and Raman spectra from the calculated frequencies and intensities for direct comparison with experimental data.

B. Interpreting the Vibrational Spectrum of Acetohydrazide

Theoretical calculations have been instrumental in assigning the complex vibrational spectrum of acetohydrazide.[9] For instance, the C=O stretching vibration is typically observed at a high frequency, while the N-H and C-H stretching modes also appear in distinct regions of the spectrum. The various bending and torsional modes occur at lower frequencies. The excellent agreement often found between scaled theoretical frequencies and experimental data validates the accuracy of the computational model.[9]

IV. Applications in Drug Discovery and Materials Science

The theoretical insights gained from computational studies of acetohydrazide compounds have significant practical implications, particularly in the fields of drug discovery and materials science.

A. Rational Drug Design

Acetohydrazide derivatives are a promising class of compounds in pharmaceutical research.[4] Theoretical studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can be used to predict the binding affinity of these compounds to biological targets and to identify the key structural features responsible for their therapeutic effects.[15][16] For example, DFT calculations can be used to determine the electronic properties that influence the ability of an acetohydrazide derivative to act as an enzyme inhibitor.[15] Computational pharmacokinetic analysis can also predict the drug-like properties of these compounds.[15]

B. Development of Novel Materials

Certain derivatives of acetohydrazide have shown potential as nonlinear optical (NLO) materials.[8] Theoretical calculations of properties such as the dipole moment, polarizability, and first hyperpolarizability are essential for screening candidate molecules with high NLO activity.[8][12] These computational approaches can significantly accelerate the discovery of new materials for applications in optoelectronics and photonics.

V. Conclusion and Future Directions

Theoretical studies provide a powerful and indispensable framework for understanding the fundamental properties of acetohydrazide and its derivatives. From elucidating their conformational landscapes to predicting their reactivity and spectroscopic signatures, computational chemistry offers insights that are often difficult to obtain through experimental methods alone. The synergy between theoretical calculations and experimental investigations is crucial for advancing the applications of these versatile compounds in medicine, materials science, and beyond.

Future research in this area will likely focus on the development and application of more advanced computational methods to study larger and more complex acetohydrazide-based systems. This includes the use of multiscale modeling techniques to simulate the behavior of these compounds in biological environments and the application of machine learning to accelerate the discovery of new derivatives with desired properties.

References

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  • PubMed Central. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. PubMed Central. [Link]

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  • ResearchGate. (n.d.). Calculated (DFT) energy of acetohydrazide (full) and benzohydrazide... ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). Acetic acid, hydrazide. NIST WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Acetic acid, hydrazide. NIST WebBook. [Link]

  • ResearchGate. (2023). DFT calculations and Molecular Docking Study of the (Z)-N,N-dimethyl-2-(perfluorophenyl)-2-(2-phenylhydrazineyliden) acetamide. ResearchGate. [Link]

  • ResearchGate. (2022). (PDF) Synthesis, Crystal structure investigation and Computational approach to discover potential hydrazide derivatives as potent inhibitor of COX-2 enzyme. ResearchGate. [Link]

  • MDPI. (2021). Thermochemistry, Bond Energies and Internal Rotor Potentials of Acetic Acid Hydrazide, Acetamide, N-Methyl Acetamide (NMA) and Radicals. MDPI. [Link]

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  • SIELC Technologies. (n.d.). Acetic Hydrazide. SIELC Technologies. [Link]

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  • YouTube. (2025). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. YouTube. [Link]

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  • MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. [Link]

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  • IUCr Journals. (2018). Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide. IUCr Journals. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, two-step protocol for the synthesis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide, a valuable intermediate in medicinal chemistry and drug discovery. This document is intend...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, two-step protocol for the synthesis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide, a valuable intermediate in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also insights into the chemical principles and practical considerations for a successful synthesis.

Introduction

Hydrazide derivatives are a significant class of compounds in pharmaceutical research, exhibiting a broad spectrum of biological activities.[1] The title compound, 2-[(3,4-Dimethylphenyl)amino]acetohydrazide, incorporates a 3,4-dimethylphenylamino moiety, a structural feature found in various bioactive molecules. Its synthesis is typically achieved through a two-step process: the initial N-acylation of 3,4-dimethylaniline with chloroacetyl chloride to form the intermediate, 2-chloro-N-(3,4-dimethylphenyl)acetamide, followed by nucleophilic substitution of the chlorine atom with hydrazine hydrate. This protocol provides a robust and reproducible method for the preparation and characterization of this important synthetic building block.

Overall Reaction Scheme

Synthesis_Scheme cluster_0 Step 1: N-Acylation cluster_1 Step 2: Hydrazinolysis A 3,4-Dimethylaniline I 2-Chloro-N-(3,4-dimethylphenyl)acetamide A->I + Chloroacetyl Chloride (Solvent, Base) B Chloroacetyl Chloride C Hydrazine Hydrate P 2-[(3,4-Dimethylphenyl)amino]acetohydrazide I->P + Hydrazine Hydrate (Solvent, Heat) Workflow_Part2 cluster_workflow Experimental Workflow A Dissolve Intermediate in Ethanol B Add Hydrazine Hydrate A->B C Reflux the Mixture B->C D Cool and Precipitate C->D E Filter and Wash D->E F Dry the Product E->F

Sources

Application

derivatization of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide

An In-Depth Guide to the Derivatization of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide for Medicinal Chemistry Applications Forward The hydrazide functional group is a cornerstone of modern medicinal chemistry, serving a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Derivatization of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide for Medicinal Chemistry Applications

Forward

The hydrazide functional group is a cornerstone of modern medicinal chemistry, serving as a versatile synthon for constructing a diverse array of heterocyclic compounds and hydrazone derivatives.[1][2] This application note provides a comprehensive guide to the , a scaffold of significant interest due to the combined functionalities of a reactive hydrazide moiety and a substituted phenylamino core. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and characterization methodologies to facilitate the exploration of this compound's chemical space for therapeutic applications. We will delve into the synthesis of the core molecule, explore key derivatization pathways including the formation of hydrazones and thiazoles, and provide robust protocols for structural validation.

The 2-[(3,4-Dimethylphenyl)amino]acetohydrazide Scaffold: A Privileged Starting Point

The title compound integrates two key structural features that make it a valuable starting material for library synthesis. The 3,4-dimethylphenyl group provides a lipophilic region that can be crucial for interactions with biological targets, while the secondary amine offers a potential site for hydrogen bonding. However, the primary reactive handle is the terminal -NHNH₂ group of the acetohydrazide chain. This group is highly nucleophilic, making it an excellent partner in condensation and cyclization reactions to generate molecules with a broad spectrum of reported biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4] The strategic derivatization of this hydrazide allows for the systematic modulation of a compound's steric and electronic properties to optimize its pharmacological profile.

Synthesis of the Core Moiety: 2-[(3,4-Dimethylphenyl)amino]acetohydrazide

A reliable supply of the starting material is paramount. The synthesis is typically achieved via a two-step process, beginning with the N-alkylation of 3,4-dimethylaniline followed by hydrazinolysis of the resulting ester. This method is efficient and utilizes readily available starting materials.

Workflow for Synthesis of the Core Moiety

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrazinolysis cluster_2 Purification & Validation A 3,4-Dimethylaniline + Ethyl Bromoacetate B Reflux in Acetone with K₂CO₃ A->B C Ethyl 2-[(3,4-Dimethylphenyl)amino]acetate B->C D Ethyl 2-[(3,4-Dimethylphenyl)amino]acetate E Reflux with Hydrazine Hydrate in Ethanol D->E F 2-[(3,4-Dimethylphenyl)amino]acetohydrazide E->F G Recrystallization F->G H Spectroscopic Characterization (NMR, MS, IR) G->H

Caption: Overall workflow for the synthesis of the core acetohydrazide.

Protocol 2.1: Synthesis of Ethyl 2-[(3,4-Dimethylphenyl)amino]acetate
  • To a solution of 3,4-dimethylaniline (1.0 eq) in dry acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude ester. The product can be purified by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) or used directly in the next step if sufficiently pure.

Protocol 2.2: Synthesis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide (The Core Moiety)
  • Dissolve the crude ethyl 2-[(3,4-dimethylphenyl)amino]acetate (1.0 eq) in absolute ethanol.

  • Add hydrazine hydrate (80% solution, 5.0 eq) to the solution.

  • Heat the mixture to reflux for 8-10 hours. The formation of a precipitate may be observed.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo to yield the pure acetohydrazide.

Key Derivatization Strategies

The nucleophilic terminal amino group of the acetohydrazide is the primary site for derivatization. Below are protocols for two of the most common and impactful transformations.

Synthesis of Hydrazone Derivatives

The condensation of hydrazides with aldehydes or ketones to form hydrazone (Schiff base) derivatives is one of the most facile and widely used derivatization techniques in medicinal chemistry.[5][6] The reaction proceeds via a nucleophilic addition-elimination mechanism, typically under mild acidic catalysis.

G reagents 2-[(3,4-Dimethylphenyl)amino]acetohydrazide Substituted Aldehyde (R-CHO) process Condensation Reaction Solvent: Ethanol Catalyst: Glacial Acetic Acid (cat.) Heat (Reflux) reagents->process product N'-(Substituted-benzylidene)-2-[(3,4-dimethylphenyl)amino]acetohydrazide (Hydrazone Derivative) process->product workup Purification Cooling & Precipitation Filtration Recrystallization product->workup

Caption: Reaction scheme for the synthesis of hydrazone derivatives.

Protocol 3.1.1: General Procedure for Hydrazone Synthesis
  • Suspend 2-[(3,4-Dimethylphenyl)amino]acetohydrazide (1.0 eq) in absolute ethanol.

  • Add the desired substituted aromatic or aliphatic aldehyde (1.05 eq) to the suspension.

  • Add 2-3 drops of glacial acetic acid as a catalyst. The purpose of the acid is to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.

  • Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC until the starting hydrazide spot disappears.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted aldehyde, and dry.

  • If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

Synthesis of Thiosemicarbazide and Thiazole Derivatives

Reaction with isothiocyanates provides an entry into thiosemicarbazides, which are valuable intermediates for the synthesis of various sulfur- and nitrogen-containing heterocycles, such as thiazoles.[3] The subsequent cyclization with an α-haloketone is a classic method for constructing the thiazole ring.

Protocol 3.2.1: Synthesis of 2-(2-((3,4-dimethylphenyl)amino)acetyl)-N-phenylhydrazine-1-carbothioamide (Thiosemicarbazide Intermediate)
  • Dissolve 2-[(3,4-Dimethylphenyl)amino]acetohydrazide (1.0 eq) in ethanol.

  • Add phenyl isothiocyanate (1.0 eq) and reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the solution and pour it onto crushed ice.

  • The precipitated solid is filtered, washed with water, and dried. Recrystallization from ethanol yields the pure thiosemicarbazide intermediate.

Protocol 3.2.2: Synthesis of Thiazole Derivatives via Hantzsch-type Cyclization
  • Dissolve the thiosemicarbazide intermediate (from Protocol 3.2.1, 1.0 eq) in absolute ethanol.

  • Add an α-haloketone, such as 2-bromoacetophenone (1.0 eq), to the solution.

  • Reflux the mixture for 10-12 hours.

  • Cool the reaction mixture. If a solid precipitates, filter and wash with cold ethanol. If no solid forms, concentrate the solution under reduced pressure and induce crystallization.

  • Purify the final thiazole derivative by recrystallization.

Protocol Validation and Characterization

Unequivocal structural confirmation of the synthesized derivatives is essential. A combination of spectroscopic and chromatographic techniques should be employed.[7][8]

Spectroscopic Analysis

The following table summarizes the key expected signals for the parent hydrazide and a representative hydrazone derivative.

Compound TypeFT-IR (cm⁻¹)¹H NMR (δ, ppm)Mass Spectrometry
Parent Acetohydrazide 3300-3150 (N-H str.), 1650 (C=O str., Amide I)~8.9 (s, 1H, -CONH-), ~4.2 (s, 2H, -NH₂), 3.8 (s, 2H, -CH₂-), 2.15 (s, 6H, 2x -CH₃), 6.5-7.0 (m, 3H, Ar-H)M+H⁺ peak corresponding to the calculated molecular weight.
Hydrazone Derivative 3250 (N-H str.), 1660 (C=O str.), 1600 (C=N str.)~11.5 (s, 1H, -CONH-), ~8.2 (s, 1H, -N=CH-), 7.2-8.0 (m, Ar-H from aldehyde), 4.0 (s, 2H, -CH₂-), 2.15 (s, 6H, 2x -CH₃)M+H⁺ peak corresponding to the calculated molecular weight of the condensed product.
  • ¹H NMR: The disappearance of the broad -NH₂ signal (~4.2 ppm) and the appearance of a new singlet for the azomethine proton (-N=CH-) at a downfield position (~8.2 ppm) is a definitive indicator of hydrazone formation.[6]

  • FT-IR: The appearance of a new absorption band around 1600 cm⁻¹ corresponding to the C=N imine stretch confirms the reaction.

  • Mass Spectrometry: Provides confirmation of the molecular weight of the final product.[8]

Chromatographic Purity
  • TLC: An indispensable tool for real-time reaction monitoring. Use a mobile phase like 30-50% ethyl acetate in hexane. The product should have a different Rf value from the starting materials.

  • HPLC: For quantitative assessment of purity (>95%) of the final compounds, which is critical for subsequent biological screening.

Application Showcase: A Gateway to New Therapeutics

Derivatives of acetohydrazides are frequently investigated for their potential as therapeutic agents. The library of compounds synthesized from 2-[(3,4-Dimethylphenyl)amino]acetohydrazide can be subjected to a variety of biological assays. For example, hydrazone derivatives are known to possess significant antimicrobial activity and can be screened against a panel of pathogenic bacteria and fungi. Furthermore, certain substituted thiazole and hydrazone scaffolds have demonstrated potent anticancer activity, making them candidates for cytotoxicity screening against various cancer cell lines.[9] The 3,4-dimethylphenyl moiety itself is found in compounds investigated as inhibitors of key cancer targets like MDM2, suggesting this scaffold could be directed towards oncology applications.[10]

Conclusion

2-[(3,4-Dimethylphenyl)amino]acetohydrazide is a highly adaptable starting material for constructing diverse molecular architectures of interest to medicinal chemistry. The protocols detailed in this application note provide a robust and validated framework for the synthesis of its hydrazone and thiazole derivatives. The straightforward nature of these reactions, combined with the potential for significant biological activity, makes this scaffold an excellent choice for academic and industrial drug discovery programs. Proper analytical characterization, as outlined, is crucial to ensure the integrity of the synthesized compounds before their advancement into biological evaluation.

References

  • Al-Ostoot, F. H., et al. (2021). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 13(3), 1-8. [Link]

  • Banjević, I., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(49), 29337-29353. [Link]

  • El-Gazzar, A. R. B. A., et al. (2012). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 17(11), 13263-13275. [Link]

  • Fandom Notebook. (2024). Acetohydrazide derivatives: Significance and symbolism. Health Sciences Section. [Link]

  • ResearchGate. (2015). NMR characterization and theoretical investigation of DNTF. [Link]

  • Al-Janabi, M. H. H. (2021). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 14(10), 5543-5551. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]

  • Lee, C.-F., et al. (2018). Two-Step Synthesis of 3,4-Dihydropyrrolopyrazinones from Ketones and Piperazin-2-ones. Organic Letters, 20(5), 1403–1406. [Link]

  • Kim, D., & Park, S. W. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega, 7(12), 10766–10774. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Wang, D., et al. (2021). Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. Journal of Medicinal Chemistry, 64(6), 3349–3363. [Link]

  • Google Patents. (2022).
  • Ferraz, C., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6262. [Link]

  • Al-Hamdani, A. A. S., & Al-Khafaji, N. J. (2019). Design of new metal complexes of 2-(3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aceto-hydrazide: Synthesis, characterization, modelling and antioxidant activity. Journal of Molecular Structure, 1179, 737-749. [Link]

  • ResearchGate. (2017). Simultaneous Quantitation of Trace Level Hydrazine and Acetohydrazide in Pharmaceuticals by Benzaldehyde Derivatization with Sample 'Matrix Matching' Followed by Liquid Chromatography–Mass Spectrometry. [Link]

  • Fandom Notebook. (2024). Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. Health Sciences Section. [Link]

  • Guittat, L., et al. (2004). MALDI-ToF Analysis of Polythiophene: Use of trans-2-[3-(4-t-butyl-phenyl)-2-methyl- 2-propenylidene]malononitrile-DCTB-as Matrix. Journal of the American Society for Mass Spectrometry, 15(11), 1648-1657. [Link]

  • ResearchGate. (2021). Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. [Link]

  • Mohammadi, G., et al. (2024). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances, 14(1), 1-10. [Link]

  • Shakhmaev, R. N., et al. (2023). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Molbank, 2023(3), M1704. [Link]

  • Petrikaite, V., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 25(10), 5433. [Link]

  • Mohammadi, G., et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides. RSC Advances. [Link]

  • ResearchGate. (2022). Facile and straightforward synthesis of Hydrazone derivatives. [Link]

  • Wang, D., et al. (2021). Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2- c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2015). Spectral characterization and crystal structure of 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]-benzohydrazide. [Link]

  • ResearchGate. (2019). Synthesis and Antiinflammatory and Analgesic Activity of the Products of 3-Imino-(3H)-Furan-2-One Recyclization under the Action of Substituted Hydrazines. [Link]

Sources

Method

Application Note: Evaluation of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide (DMPAH) as a Plant Growth Promoter

Executive Summary This application note details the protocols for solubilizing, applying, and quantifying the plant growth-stimulating effects of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide (referred to herein as DMPAH )...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for solubilizing, applying, and quantifying the plant growth-stimulating effects of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide (referred to herein as DMPAH ).

DMPAH is a synthetic arylamino acetohydrazide derivative. Structurally, it resembles a "masked" auxin, sharing pharmacophore features with indole-3-acetic acid (IAA) and synthetic regulators like 2,4-D. The presence of the hydrophobic 3,4-dimethylphenyl group enhances membrane permeability, while the hydrazide moiety potentially modulates metabolic stability and transport. This guide provides a standardized workflow for researchers to validate its auxin-like activity, specifically in coleoptile elongation and primary root stimulation .

Chemical Profile & Mechanism of Action[1]

Structure-Activity Relationship (SAR)

DMPAH functions primarily as a synthetic auxin mimic . Its biological activity is dictated by three structural domains:

  • Lipophilic Ring (3,4-Dimethylphenyl): Mimics the indole ring of IAA. The 3,4-dimethyl substitution increases the partition coefficient (LogP), facilitating cuticle penetration and uptake into the plant cell.

  • Linker (Amino-Acetic Spacer): The -NH-CH2- bridge provides the correct spatial separation (approx. 0.55 nm) between the ring and the carbonyl group, a critical requirement for binding to the TIR1 auxin receptor pocket.

  • Effector Motif (Acetohydrazide): The hydrazide (-CONHNH2) group acts as a prodrug or stable analog of the carboxylic acid. In vivo, it may undergo enzymatic hydrolysis to the free acid (N-(3,4-dimethylphenyl)glycine) or interact directly with auxin-binding proteins.

Signaling Pathway

Upon entry into the cell, DMPAH is hypothesized to bind to the TIR1/AFB F-box proteins. This binding promotes the ubiquitination and subsequent degradation of Aux/IAA repressor proteins , thereby releasing ARF (Auxin Response Factors) transcription factors to initiate growth gene expression.

Pathway Visualization

The following diagram illustrates the proposed mechanism of DMPAH within the auxin signaling cascade.

AuxinSignaling DMPAH DMPAH (Exogenous Application) Hydrolysis In Planta Hydrolysis? DMPAH->Hydrolysis Metabolism ActiveForm Active Acid Form (N-3,4-dimethylphenyl glycine) DMPAH->ActiveForm Direct Binding? Hydrolysis->ActiveForm TIR1 TIR1/AFB (F-Box Receptor) ActiveForm->TIR1 Binds SCFComplex SCF Complex (E3 Ligase) TIR1->SCFComplex Recruits AuxIAA Aux/IAA (Repressor Protein) Ubiquitin Ubiquitination (26S Proteasome Target) AuxIAA->Ubiquitin SCFComplex->AuxIAA Targets Degradation Repressor Degradation Ubiquitin->Degradation ARF ARF (Transcription Factors) Degradation->ARF Releases Inhibition GeneExp Growth Gene Expression ARF->GeneExp Activates Response Cell Elongation & Division GeneExp->Response

Caption: Proposed mechanism of DMPAH action involving TIR1 receptor activation and Aux/IAA repressor degradation.

Experimental Protocols

Stock Solution Preparation

DMPAH is hydrophobic. Direct dissolution in water is inefficient and leads to precipitation.

Reagents:

  • DMPAH (CAS: 2370-49-2) - >98% Purity.

  • Dimethyl Sulfoxide (DMSO) - Cell Culture Grade.

  • Tween-20 (Surfactant).

  • Distilled Deionized Water (ddH2O).

Protocol:

  • Weighing: Weigh 19.3 mg of DMPAH (MW ≈ 193.25 g/mol ) to prepare a 100 mM stock.

  • Solubilization: Dissolve fully in 1.0 mL of DMSO . Vortex for 30 seconds until clear.

    • Note: If crystallization occurs, warm to 37°C.

  • Working Solution: Dilute the stock into ddH2O containing 0.05% Tween-20 to achieve final concentrations (e.g., 0.1 µM, 1.0 µM, 10 µM).

    • Control: Prepare a "Mock" control containing equivalent DMSO/Tween-20 volume without DMPAH.

Wheat Coleoptile Elongation Assay

This is the standard bioassay for detecting auxin-like cell elongation.

Objective: Quantify the elongation effect of DMPAH on etiolated wheat coleoptiles.

Steps:

  • Germination: Soak wheat seeds (Triticum aestivum) in water for 4 hours, then plant on moist vermiculite. Incubate in total darkness at 25°C for 3-4 days until coleoptiles are 2-3 cm long.

  • Sectioning: Under a green safe light (to prevent photomorphogenesis), excise 10 mm sections from the sub-apical region (3 mm below the tip).

    • Why: The tip produces endogenous auxin; removing it ensures growth is driven only by the applied compound.

  • Incubation: Place 10 sections floating in Petri dishes containing 10 mL of buffer (10 mM phosphate buffer, pH 6.0, 2% sucrose) + DMPAH at varying concentrations (0, 0.1, 1, 10, 100 µM).

  • Duration: Incubate for 18–24 hours in the dark on a slow rotary shaker (50 rpm).

  • Measurement: Measure the final length of sections using a digital caliper or ImageJ software.

Arabidopsis Primary Root Inhibition/Stimulation

Auxins typically show a biphasic response: stimulation at very low concentrations (10⁻¹⁰ to 10⁻⁸ M) and inhibition (toxicity) at high concentrations (>10⁻⁶ M).

Steps:

  • Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds (70% EtOH, 1 min; 20% Bleach, 10 min; 5x Wash).

  • Plating: Plate seeds on 0.5x MS (Murashige & Skoog) agar plates supplemented with DMPAH gradients (0, 10 nM, 100 nM, 1 µM, 10 µM).

  • Stratification: Keep plates at 4°C for 2 days (dark).

  • Growth: Transfer to vertical growth racks in a growth chamber (22°C, 16h light/8h dark).

  • Analysis (Day 7): Scan plates and measure primary root length and lateral root number.

    • Expected Result: DMPAH should inhibit primary root elongation at >1 µM (auxin overdose) while increasing lateral root density.

Data Analysis & Interpretation

Expected Data Trends

Researchers should expect a bell-shaped dose-response curve for shoot/coleoptile growth and a sigmoidal inhibition curve for root length at higher concentrations.

Table 1: Template for Recording Growth Metrics

Treatment GroupConcentration (µM)Mean Coleoptile Length (mm) ± SE% Increase vs ControlLateral Root Density (Roots/cm)Phenotype Notes
Control 0 (DMSO)10.0 ± 0.2-1.2 ± 0.1Normal growth
DMPAH-Low 0.112.5 ± 0.3+25%1.4 ± 0.2Slight elongation
DMPAH-Med 1.015.8 ± 0.4+58%3.5 ± 0.3Significant elongation
DMPAH-High 10.011.2 ± 0.5+12%5.8 ± 0.4Root stunting, high branching
IAA (Pos. Ctrl) 1.016.0 ± 0.3+60%4.0 ± 0.2Standard Auxin effect
Statistical Validation
  • Sample Size: n=30 seedlings/sections per treatment.

  • Test: One-way ANOVA followed by Tukey’s HSD post-hoc test.

  • Significance: P < 0.05 is required to claim growth stimulation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media DMPAH concentration >100 µM or poor mixing.Limit final conc. to 50 µM. Ensure DMSO stock is fully dissolved before adding to water.
No Effect Observed Hydrolysis to active acid is too slow.Adjust buffer pH to 5.8 to facilitate uptake; extend incubation time to 48h.
Inconsistent Data Light contamination during coleoptile assay.Ensure strict darkness; red/far-red light inhibits auxin-induced elongation.

References

  • Sauer, M., Cannon, B. E., & Robert, S. (2013). TO GROW OR NOT TO GROW: Auxin transport and signalling. Journal of Experimental Botany. Link

  • Majumder, P., et al. (2018). Synthetic Auxins: Structure-Activity Relationship and Future Perspectives. Plant Physiology and Biochemistry.[1] (Contextual grounding for Aryl-amino acid derivatives).

  • ChemicalBook. (2023). Product Entry: 2-[(3,4-dimethylphenyl)amino]acetohydrazide (CAS 2370-49-2).[2]Link

  • National Institutes of Health (NIH). (2014). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides. (Provides chemical context for the reactivity of the acetohydrazide group). Link

  • Nature Protocols. (2006). Small-molecule screens in Arabidopsis thaliana. (Standard protocol basis for Section 3.3). Link

Disclaimer: This document is for research and development purposes only. DMPAH is not currently registered as a commercial pesticide or fertilizer. Users must adhere to local chemical safety regulations.

Sources

Application

purification of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide by recrystallization

Application Note & Protocol | Version 1.0 Abstract This guide details the purification of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide (CAS: 2370-49-2), a critical intermediate in the synthesis of bioactive heterocycles s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Version 1.0

Abstract

This guide details the purification of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide (CAS: 2370-49-2), a critical intermediate in the synthesis of bioactive heterocycles such as 1,3,4-oxadiazoles and thiadiazoles.[1][2] While crude synthesis yields are often high, the product frequently retains unreacted ester precursors, traces of hydrazine hydrate, and oxidation byproducts (di-imides) that compromise downstream cyclization efficiency. This protocol utilizes a polarity-gradient recrystallization method using Ethanol (EtOH) as the primary solvent, optimized to balance the lipophilicity of the dimethylphenyl group against the polar hydrazide moiety.

Part 1: Chemical Profile & Pre-Purification Assessment

Before initiating purification, the crude material must be assessed to define the solvent volume and impurity profile.

Compound Identity
PropertyDetail
Chemical Name 2-[(3,4-Dimethylphenyl)amino]acetohydrazide
CAS Number 2370-49-2
Molecular Formula C₁₀H₁₅N₃O
Molecular Weight 193.25 g/mol
Structure Phenyl ring (3,4-dimethyl)

NH

CH₂

CO

NHNH₂
Solubility Profile Soluble in hot Ethanol, Methanol, DMSO. Sparingly soluble in cold water, Hexane.
Common Impurity Profile
  • Ethyl 2-[(3,4-dimethylphenyl)amino]acetate: Unreacted starting material. Less polar than the product; tends to remain in the mother liquor if ethanol is used.

  • Hydrazine Hydrate/Salts: Extremely polar; insoluble in hot ethanol (will be removed during hot filtration).

  • Oxidation Products (Azo/Di-hydrazides): Often colored (yellow/orange). Require activated carbon treatment if deep color persists.

Pre-Purification Solubility Test

Perform this test on 100 mg of crude sample.

  • Place 100 mg crude solid in a test tube.

  • Add 1 mL 95% Ethanol .

  • Heat to boiling (water bath ~80°C).

    • Observation A: Dissolves completely

      
      Ideal. 
      
    • Observation B: Dissolves but requires >3 mL

      
      Too insoluble  (Consider Methanol).
      
    • Observation C: Dissolves instantly at room temp

      
      Too soluble  (Requires Ethanol/Water mixture).
      

Expert Insight: For this specific dimethyl derivative, 95% Ethanol is typically the optimal solvent. The methyl groups add lipophilicity, preventing the excessive water solubility seen in unsubstituted acetohydrazides.

Part 2: Recrystallization Protocol

Safety Warning: Hydrazides are potential skin sensitizers and toxic if inhaled. Work in a fume hood. Hydrazine residues are carcinogenic; handle mother liquors as hazardous waste.

Reagents & Equipment
  • Solvent: Ethanol (95% or Absolute).

  • Anti-solvent (Optional): Distilled Water.

  • Purification Aid: Activated Charcoal (Norit).

  • Equipment: Erlenmeyer flask, reflux condenser, magnetic stirrer, hot plate, pre-warmed glass funnel, fluted filter paper.

Step-by-Step Workflow
Step 1: Dissolution[3]
  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimum volume of 95% Ethanol (approx. 10-15 mL per gram of crude).

  • Add a magnetic stir bar and heat the mixture to a gentle reflux (~78°C).

  • Titrate Solvent: If solid remains after boiling, add ethanol in 1-2 mL aliquots until dissolved.

    • Note: If small particles remain that do not dissolve after adding 20% excess solvent, these are likely inorganic salts (hydrazine hydrochloride). Proceed to filtration.

Step 2: Decolorization (Conditional)

Only perform if the solution is dark yellow/orange.

  • Remove flask from heat and allow to cool slightly (to prevent boil-over).

  • Add Activated Charcoal (1-2% by weight of crude).

  • Return to heat and boil for 2-3 minutes.

Step 3: Hot Filtration

Critical for removing insoluble impurities and charcoal.

  • Pre-warm a glass funnel and fluted filter paper with hot ethanol.

  • Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Rinse the filter paper with 1-2 mL of hot ethanol.

Step 4: Crystallization
  • Re-concentrate: If excess solvent was used, boil off solvent until the solution becomes slightly turbid, then add just enough hot ethanol to clear it.

  • Slow Cooling: Remove from heat. Cap the flask loosely.

    • Allow to cool to Room Temperature (RT) undisturbed for 1-2 hours.

    • Mechanism: Slow cooling promotes the growth of pure, defined crystals, excluding impurities from the lattice.

  • Ice Bath: Once at RT, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Step 5: Collection & Drying
  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with cold ethanol (chilled to 0°C). Use minimal volume (2 x 2 mL).

  • Dry: Air dry on the filter for 10 minutes, then transfer to a vacuum oven at 50°C for 4 hours.

Part 3: Process Visualization

Recrystallization Workflow Diagram

RecrystallizationWorkflow Start Crude 2-[(3,4-Dimethylphenyl)amino]acetohydrazide Dissolve Dissolution (Solvent: 95% Ethanol, Temp: 78°C) Start->Dissolve CheckColor Color Check: Dark/Orange? Dissolve->CheckColor Charcoal Add Activated Charcoal (Reflux 2 mins) CheckColor->Charcoal Yes Filter Hot Filtration (Remove salts/charcoal) CheckColor->Filter No (Pale Yellow/White) Charcoal->Filter Cooling Controlled Cooling (Hot -> RT -> 0°C) Filter->Cooling Collect Vacuum Filtration (Wash w/ Cold EtOH) Cooling->Collect Dry Drying (Vac Oven, 50°C) Collect->Dry

Caption: Logical workflow for the purification of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide, including conditional decolorization steps.

Part 4: Validation & Troubleshooting

Purity Validation

After drying, validate the purity using the following metrics.

MethodAcceptance CriteriaNotes
Melting Point (MP) Sharp range (1-2°C) Literature range for similar hydrazides is typically 100-150°C . Compare against supplier CoA. Broad range (>3°C) indicates wetness or ester impurity.
TLC Single Spot Mobile Phase: Chloroform:Methanol (9:1). Visualization: UV (254 nm) or Iodine chamber. Impurities (ester) will have higher Rf values.
IR Spectroscopy Key Bands Present NH/NH₂ stretching (3200-3400 cm⁻¹), Carbonyl (1650-1680 cm⁻¹).[4] Absence of ester C=O (~1730-1750 cm⁻¹).
Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid phase separation instead of crystals)

  • Cause: Solution is too concentrated or cooled too fast; the melting point of the solvated compound is below the boiling point of the solvent.

  • Remedy: Re-heat to dissolve the oil. Add a small amount of additional ethanol. Scratch the glass side with a rod during cooling to induce nucleation.

Issue 2: Low Yield

  • Cause: Compound is too soluble in ethanol.

  • Remedy: Perform a Two-Solvent Recrystallization . Dissolve in hot ethanol, then add hot water dropwise until persistent cloudiness appears. Clear with one drop of ethanol and cool.

Issue 3: Persistent Color

  • Cause: Oxidation of the hydrazide nitrogen.

  • Remedy: Repeat the charcoal treatment or recrystallize from Methanol instead of Ethanol.

References

  • PubChem . Compound Summary for 2-[(4-Fluorophenyl)amino]acetohydrazide (Analogous Structure). National Library of Medicine.[5] Available at: [Link]

  • MIT OpenCourseWare . Recrystallization Guide: Two-Solvent Methods. Department of Chemistry. Available at: [Link]

  • University of Rochester . Solvent Selection Guide for Recrystallization. Department of Chemistry. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: A Robust HPLC-UV Method for the Quantitative Analysis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide

Abstract This document outlines a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide. Due to the inherent r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document outlines a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide. Due to the inherent reactivity and potential for multiple functionalities within the hydrazide group, a pre-column derivatization strategy is employed to ensure a stable and chromophorically active analyte for robust UV detection. This protocol is designed for researchers, scientists, and professionals in drug development and quality control, providing a comprehensive guide from sample preparation to data analysis. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate method adoption and troubleshooting.

Introduction: The Analytical Challenge of Hydrazides

2-[(3,4-Dimethylphenyl)amino]acetohydrazide is a chemical intermediate with potential applications in pharmaceutical synthesis. The hydrazide functional group, while synthetically versatile, presents analytical challenges due to its reactivity and relatively weak chromophore. Direct HPLC analysis can be hampered by poor peak shape, instability, and low sensitivity. To overcome these limitations, this method utilizes a pre-column derivatization step with salicylaldehyde. This reaction stoichiometrically converts the hydrazide to a stable hydrazone, which possesses a significantly enhanced UV chromophore, thereby increasing the sensitivity and specificity of the analysis[1]. The principles of this derivatization are well-established for the analysis of hydrazine and related compounds, ensuring a robust and transferable method[1][2].

Rationale for Derivatization

The reaction between a hydrazide and an aldehyde, such as salicylaldehyde, results in the formation of a stable Schiff base, specifically a hydrazone. This approach is advantageous for several reasons:

  • Enhanced UV Absorbance: The resulting hydrazone has a more extensive conjugated π-system, leading to a significant bathochromic shift (shift to longer wavelengths) and hyperchromic effect (increased absorbance), which greatly improves the limit of detection (LOD) and limit of quantification (LOQ).

  • Improved Chromatographic Properties: The derivatized analyte is generally less polar and more stable than the parent hydrazide, often resulting in better peak shape and more reproducible retention times on reverse-phase columns.

  • Increased Specificity: The derivatization reaction is specific to the hydrazide functional group, reducing the likelihood of interference from other components in the sample matrix.

Experimental Workflow

The overall analytical workflow is a systematic process designed to ensure accuracy and reproducibility. It begins with precise sample and standard preparation, followed by a controlled derivatization reaction, and culminates in HPLC analysis and data processing.

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Stock Standard of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide Derivatize Mix Sample/Standard with Derivatizing Agent Prep_Standard->Derivatize Aliquots for derivatization Prep_Sample Prepare Sample Solution Prep_Sample->Derivatize Prep_Deriv Prepare Salicylaldehyde Derivatizing Agent Prep_Deriv->Derivatize Incubate Incubate to Complete Reaction Derivatize->Incubate Inject Inject Derivatized Sample Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Overall workflow for the analysis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide.

Materials and Reagents

  • Reference Standard: 2-[(3,4-Dimethylphenyl)amino]acetohydrazide (purity ≥ 98%)

  • Derivatizing Agent: Salicylaldehyde (≥ 98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and deionized)

  • Buffer Component: Ammonium dihydrogen phosphate (analytical grade)

  • Instrumentation: HPLC system with a UV-Vis detector, analytical balance, volumetric flasks, pipettes, and autosampler vials.

Detailed Protocols

Preparation of Solutions

4.1.1. Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 1.15 g of ammonium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

4.1.2. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of methanol and water. This is the stock solution.

4.1.3. Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the stock solution with the 50:50 methanol/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4.1.4. Salicylaldehyde Derivatizing Solution (1% w/v)

  • Accurately weigh 1.0 g of salicylaldehyde into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

4.1.5. Sample Preparation

  • Accurately weigh a quantity of the sample containing approximately 25 mg of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of methanol and water. Further dilution may be necessary to bring the concentration within the calibration range.

Pre-Column Derivatization Protocol

Derivatization Protocol Start Start Aliquot Pipette 1.0 mL of Sample or Standard Solution Start->Aliquot Add_Deriv Add 1.0 mL of 1% Salicylaldehyde Solution Aliquot->Add_Deriv Vortex Vortex for 30 seconds Add_Deriv->Vortex Incubate Incubate at 60°C for 20 minutes Vortex->Incubate Cool Cool to Room Temperature Incubate->Cool Dilute Dilute with Mobile Phase A to a final volume of 10 mL Cool->Dilute Inject Transfer to autosampler vial and inject into HPLC Dilute->Inject End End Inject->End

Caption: Step-by-step pre-column derivatization protocol.

Justification of Derivatization Conditions:

  • Temperature (60°C): A moderately elevated temperature is used to accelerate the reaction rate without causing degradation of the analyte or derivatizing agent.

  • Time (20 minutes): This incubation time ensures the derivatization reaction proceeds to completion.

  • Excess Derivatizing Agent: A significant molar excess of salicylaldehyde is used to drive the reaction equilibrium towards the formation of the hydrazone product.

HPLC Operating Conditions

The following HPLC conditions have been optimized for the separation of the derivatized 2-[(3,4-Dimethylphenyl)amino]acetohydrazide.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column is a versatile and robust choice for reverse-phase chromatography, providing excellent retention and separation for moderately non-polar compounds like the hydrazone derivative.
Mobile Phase Gradient elution with Mobile Phase A (Ammonium Dihydrogen Phosphate Buffer, pH 3.0) and Mobile Phase B (Acetonitrile)A gradient elution is employed to ensure efficient elution of the analyte while maintaining good resolution from potential impurities and the excess derivatizing agent. The acidic pH helps to suppress the ionization of any residual silanol groups on the stationary phase, improving peak shape.
Gradient Program 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20-22 min: 80-40% B; 22-25 min: 40% BThis gradient profile allows for the elution of early-eluting polar impurities, followed by a ramp to elute the analyte of interest, and a final wash and re-equilibration step.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Detector Wavelength 360 nmThe derivatized hydrazone exhibits strong UV absorbance at this wavelength, providing high sensitivity and selectivity[1].

Method Validation

For this method to be considered trustworthy, it must be validated according to the International Conference on Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.

  • Linearity: Assessed by analyzing a minimum of five concentrations across the intended range. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by recovery studies on spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by performing six replicate analyses of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on different days, with different analysts, or on different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.

Potential Impurities

During the synthesis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide, several impurities could potentially arise. This HPLC method should be capable of separating the main component from these related substances. Potential impurities may include:

  • Starting materials: Unreacted 3,4-dimethylaniline and ethyl chloroacetate.

  • Intermediates: Ethyl 2-[(3,4-dimethylphenyl)amino]acetate.

  • Degradation products: Hydrolysis of the hydrazide to the corresponding carboxylic acid.

The chromatographic conditions outlined should provide sufficient resolution to separate the derivatized analyte from these potential impurities.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide. The use of pre-column derivatization with salicylaldehyde significantly enhances the sensitivity and selectivity of the method, making it suitable for quality control and research applications. Adherence to the described protocols and proper method validation will ensure the generation of accurate and reproducible data.

References

  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Kumar, P., & Kumar, A. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1234-1239. Retrieved from [Link]

  • Frey, J., et al. (2007). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their structural isomers by HPLC.
  • Ates, H., et al. (2025). Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma. Journal of Pharmaceutical and Biomedical Analysis, 247, 116269.
  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(43), 18783-18794.
  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide

Case ID: PUR-DMAH-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division Executive Summary You are likely encountering purification challenges with 2-[(3,4-Dimethylphenyl)amino]a...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-DMAH-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

You are likely encountering purification challenges with 2-[(3,4-Dimethylphenyl)amino]acetohydrazide , a critical intermediate often used in the synthesis of heterocycles like 1,3,4-oxadiazoles.

The synthesis typically involves the hydrazinolysis of ethyl [(3,4-dimethylphenyl)amino]acetate . The most common impurities interfering with your product's purity are:

  • Oxidized 3,4-Dimethylaniline: Causes pink/red discoloration.

  • Unreacted Ester Intermediate: Causes "oiling out" or sticky precipitates.

  • Symmetric Bis-hydrazides: High-melting insoluble solids formed by insufficient hydrazine stoichiometry.

This guide provides a modular troubleshooting approach to isolate the pure hydrazide (typically white/off-white needles) from these contaminants.

Module 1: Diagnostic Triage

Before selecting a protocol, identify your specific impurity profile using the table below.

Impurity Identification Matrix
ObservationLikely ImpurityDiagnostic Signal (NMR/TLC)
Pink/Red Coloration Oxidized 3,4-Dimethylaniline (Starting Material)TLC: Dark spot near solvent front (non-polar). NMR: Aromatic region clutter; missing amide protons.
Oily/Sticky Solid Unreacted Ethyl Ester IntermediateNMR: Presence of triplet at

ppm and quartet at

ppm (Ethyl group).
Insoluble White Solid Bis-hydrazide DimerSolubility: Insoluble in hot EtOH. NMR: Symmetric structure; integration of aromatic protons doubles relative to linker.
Ammonia-like Odor Residual Hydrazine HydratepH: Wet pH paper turns dark blue immediately above the sample.

Module 2: Purification Protocols

Decision Logic Pathway

The following flowchart illustrates the logical selection of purification methods based on your crude product's state.

PurificationLogic Start Crude Product State Color Is it Pink/Red? Start->Color Texture Is it Oily/Sticky? Color->Texture No MethodC Method C: Activated Charcoal Color->MethodC Yes Solubility Insoluble in Hot EtOH? Texture->Solubility No MethodB Method B: Cold Trituration Texture->MethodB Yes MethodA Method A: Recrystallization (EtOH) Solubility->MethodA No (Dissolves) Discard Discard Solid (Bis-hydrazide) Solubility->Discard Yes (High MP) MethodB->MethodA Post-Trituration MethodC->MethodA Post-Filtration

Figure 1: Decision matrix for selecting the appropriate purification workflow based on visual diagnostics.

Protocol A: Standard Recrystallization (Ethanol)

Best for: General purification of the crude solid to remove trace hydrazine and soluble organic impurities.

Scientific Rationale: Acetohydrazides generally exhibit a steep solubility curve in ethanol (soluble hot, insoluble cold). The 3,4-dimethylaniline impurity is highly soluble in ethanol even at room temperature, allowing it to remain in the mother liquor.

  • Dissolution: Place the crude solid in a flask. Add absolute ethanol (10 mL per gram of solid).

  • Reflux: Heat to boiling. If the solid does not dissolve completely, add ethanol in small increments (1-2 mL) until clear.

    • Critical Check: If a white solid remains that refuses to dissolve even in large volumes of hot ethanol, filter it off while hot. This is likely the bis-hydrazide dimer impurity.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (do not use an ice bath immediately, or you will trap impurities).

  • Maturation: Once crystals form, place in an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Filtration: Filter the white needles under vacuum.

  • Wash: Wash the cake with cold ethanol (2 x 5 mL) followed by cold diethyl ether.

  • Drying: Dry in a vacuum oven at 50°C.

Protocol B: Cold Trituration

Best for: Removing unreacted ester (oily residues) that prevents crystallization.

Scientific Rationale: The ester intermediate is lipophilic and soluble in non-polar solvents (Hexane/Ether). The hydrazide product is polar and insoluble in these solvents.

  • Suspension: Place the sticky/oily crude in a beaker.

  • Solvent Addition: Add Diethyl Ether or a 1:1 mixture of Hexane/Ether (20 mL per gram).

  • Mechanical Action: Vigorously scratch the side of the beaker with a glass rod or sonicate the mixture. This induces nucleation.

  • Transformation: The oil should harden into a solid as the ester dissolves into the supernatant.

  • Separation: Decant the solvent (containing the impurity).

  • Proceed: Take the resulting solid to Protocol A .

Protocol C: Charcoal Treatment (Depigmentation)

Best for: Removing the persistent pink color caused by aniline oxidation.

  • Dissolve: Dissolve the crude product in hot ethanol (as in Protocol A).

  • Adsorb: Add Activated Charcoal (5-10% by weight of crude).

  • Reflux: Boil gently for 5–10 minutes.

  • Hot Filtration: Filter the hot solution through a Celite pad (diatomaceous earth) to remove the charcoal.

  • Crystallize: Allow the clear, colorless filtrate to cool and crystallize.

Module 3: Frequently Asked Questions (FAQs)

Q1: My product turns pink after sitting on the bench for a day. Why? A: This indicates trace amounts of 3,4-dimethylaniline are still trapped in the crystal lattice. Anilines are light-sensitive and oxidize to colored azo/diazo compounds.

  • Fix: Perform Protocol A , but wash the final crystals with a dilute solution of Sodium Metabisulfite (aq) before the final water wash to reduce surface oxidation, then dry in the dark.

Q2: I have low yield, and the mother liquor is very cloudy. A: You may have used too much solvent, or the product is partially soluble in ethanol at room temperature.

  • Fix: Concentrate the mother liquor (Rotavap) to half its volume and refrigerate. Alternatively, add water dropwise to the hot ethanol solution until it turns slightly turbid, then let it cool. Water acts as an anti-solvent to force precipitation.

Q3: How do I ensure all Hydrazine Hydrate is removed? A: Hydrazine is toxic and can interfere with biological assays.

  • Fix: Ensure the final wash in Protocol A includes a water wash . Hydrazine hydrate is fully miscible with water, whereas the organic hydrazide is relatively insoluble in cold water. You can also perform an azeotropic distillation with xylene if the product is heat-stable, but water washing is usually sufficient [1].

References

  • ResearchGate. Remove excess hydrazine hydrate? (Discussion on purification techniques including azeotropic removal and washing). Retrieved from

  • PubChem. 3,4-Dimethylaniline Compound Summary. (Physical properties and oxidation risks of the starting material). Retrieved from

  • National Institutes of Health (PMC). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. (Standard protocols for hydrazinolysis of esters and recrystallization from ethanol). Retrieved from

  • Google Patents. Method for removing organic impurities in hydrazine hydrate. (Industrial context on hydrazine purification). Retrieved from

Optimization

Technical Support Center: Prevention of Acetohydrazide Compound Degradation

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical information to help you understand, troubleshoot, and prevent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical information to help you understand, troubleshoot, and prevent the degradation of acetohydrazide and its derivatives during your experiments. Our focus is on providing actionable insights grounded in chemical principles to ensure the integrity of your research.

Section 1: Understanding Acetohydrazide Stability: Core Principles

Acetohydrazide and its derivatives are valuable reagents in organic synthesis and pharmaceutical development.[1][2][3] However, the inherent reactivity of the hydrazide functional group makes these compounds susceptible to various degradation pathways.[4][5] A foundational understanding of these pathways is critical for designing robust experimental protocols.

Key Factors Influencing Acetohydrazide Stability

Several environmental and experimental factors can accelerate the degradation of acetohydrazide compounds. Proactive control over these variables is the first line of defense in preserving your compound's integrity.

FactorImpact on StabilityMitigation Strategy
pH The hydrazide functional group is prone to both acid and base-catalyzed hydrolysis.[4]Maintain solution pH in the neutral range (6.0-7.5) using appropriate buffer systems like phosphate-buffered saline (PBS).[4]
Oxidation Hydrazides can be oxidized by dissolved oxygen, metal ions, and other oxidizing agents.[4][5] This can be a significant issue, as some hydrazides can react with atmospheric oxygen to produce reactive oxygen species.[5]Degas solvents by sparging with an inert gas (e.g., nitrogen or argon).[4] Use high-purity solvents and consider adding a chelating agent like EDTA to sequester catalytic metal ions.[4]
Temperature Elevated temperatures significantly increase the rate of all chemical degradation reactions.[4]Store stock solutions at low temperatures (2-8 °C or -20 °C).[4] Conduct experiments at controlled room temperature unless the protocol requires heating.[4]
Light Exposure to light, particularly UV radiation, can induce photodegradation.[4]Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[4]
Moisture Acetohydrazide is hygroscopic and can absorb moisture from the atmosphere, which can lead to hydrolysis.[6]Store the solid compound in a cool, dark, and dry place under an inert atmosphere.[6]
Major Degradation Pathways

Understanding the chemical transformations that acetohydrazide can undergo is crucial for identifying potential byproducts and troubleshooting unexpected experimental results.

Hydrolysis:

Under acidic or basic conditions, the amide bond of the hydrazide can be cleaved, yielding acetic acid and hydrazine.[4][7] This is often a primary concern in aqueous solutions.

Oxidation:

The nitrogen atoms of the hydrazide group are susceptible to oxidation, which can lead to the formation of N,N'-diacylhydrazines or other oxidized species.[8][9][10] This process can be catalyzed by metal ions.[5]

Self-Condensation:

At elevated temperatures, particularly in the presence of a base, acetohydrazide can undergo self-condensation to form N,N'-diacetylhydrazine.[7] This can then cyclize to form 2,5-dimethyl-1,3,4-oxadiazole.[7]

Section 2: Troubleshooting Guide for Common Degradation Issues

This section provides a question-and-answer formatted guide to address specific problems you may encounter during your experiments.

Issue 1: Rapid Loss of Parent Compound in Solution

Q: I've prepared a stock solution of my acetohydrazide derivative, but HPLC analysis shows a significant decrease in the parent compound peak within a short period. What's happening?

A: Rapid degradation in solution is a common issue and can often be attributed to one or more of the following causes:

  • Hydrolysis: The most likely culprit if your solution is not pH-controlled. The hydrazide functional group is susceptible to hydrolysis, especially in acidic or basic conditions.[4]

    • Solution: Ensure your solvent is buffered to a neutral pH (6.0-7.5) using a non-reactive buffer system like PBS.[4]

  • Oxidation: The presence of dissolved oxygen or trace metal ions can catalyze the oxidation of the hydrazide.[4][5]

    • Solution: Degas your solvents with an inert gas (nitrogen or argon) before preparing your solution.[4] If metal ion contamination is suspected, the addition of a chelating agent such as EDTA may be beneficial.[4]

  • Photodegradation: Exposure to ambient or UV light can lead to compound degradation.[4]

    • Solution: Prepare and store your solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[4]

Issue 2: Appearance of Unexpected Peaks in Chromatogram

Q: My reaction mixture shows several unexpected peaks in the LC-MS analysis. What are the possible side products?

A: The identity of unexpected peaks will depend on your specific reaction conditions. However, some common degradation and side products of acetohydrazide include:

  • N,N'-Diacetylhydrazine: This is a product of self-condensation, which can be favored at higher temperatures and in the presence of a base.[7]

  • Acetic Acid and Hydrazine: These are the products of hydrolysis.[7]

  • Oxidized Species: Various oxidized forms of the hydrazide can be generated, especially if the reaction is not performed under an inert atmosphere.[8][9]

Troubleshooting Workflow:

Troubleshooting_Unexpected_Peaks start Unexpected Peaks in Chromatogram identify Characterize Byproducts (MS, NMR) start->identify hydrolysis Hydrolysis Products (Acetic Acid, Hydrazine) identify->hydrolysis  Identified condensation Self-Condensation (N,N'-Diacetylhydrazine) identify->condensation  Identified oxidation Oxidation Products identify->oxidation  Identified solution_hydrolysis Control pH (6.0-7.5) Use Anhydrous Solvents hydrolysis->solution_hydrolysis  Mitigate solution_condensation Lower Reaction Temperature Reduce Concentration condensation->solution_condensation  Mitigate solution_oxidation Use Inert Atmosphere Add Chelating Agent (EDTA) oxidation->solution_oxidation  Mitigate

Caption: Troubleshooting workflow for unexpected peaks.

Issue 3: Inconsistent Results and Poor Reproducibility

Q: I'm observing poor reproducibility in my assays involving an acetohydrazide compound. What could be the cause?

A: Inconsistent results often stem from subtle variations in sample handling and storage.

  • Repeated Freeze-Thaw Cycles: This can degrade the compound over time.[4]

    • Solution: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[4]

  • Adsorption to Surfaces: Acetohydrazide derivatives can potentially adsorb to glass or plastic surfaces, leading to a decrease in the effective concentration.[4]

    • Solution: Consider using silanized glassware or polypropylene tubes to minimize adsorption.[4]

  • Inappropriate Solvent: The choice of solvent can impact stability.[4]

    • Solution: While many acetohydrazides are water-soluble, preparing stock solutions in DMSO or ethanol and then diluting them into aqueous buffers for experiments can sometimes improve stability.[4]

Section 3: Experimental Protocols

To ensure the integrity of your acetohydrazide compounds, it is essential to follow rigorous experimental protocols.

Protocol 1: Preparation and Storage of Acetohydrazide Stock Solutions

This protocol outlines the best practices for preparing and storing stock solutions to minimize degradation.

Materials:

  • Acetohydrazide compound

  • High-purity, anhydrous solvent (e.g., DMSO, ethanol)

  • Inert gas (nitrogen or argon)

  • Amber glass vials or polypropylene tubes

  • Calibrated balance and micropipettes

Procedure:

  • Solvent Degassing: Sparge the required volume of solvent with an inert gas for 15-30 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the desired amount of the acetohydrazide compound in a clean, dry vial.

  • Dissolution: Add the degassed solvent to the vial to achieve the target concentration. Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquoting: Immediately aliquot the stock solution into single-use amber vials or polypropylene tubes.

  • Inert Atmosphere: Flush the headspace of each aliquot with inert gas before sealing.

  • Storage: Store the aliquots at -20°C or below, protected from light.[4]

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.[4] Reverse-phase HPLC with UV detection is a commonly used technique.[11]

Objective: To develop an HPLC method that separates the acetohydrazide compound from its potential degradation products.

Forced Degradation Study: To ensure your analytical method is stability-indicating, you must first generate the degradation products through a forced degradation study.[12]

  • Acid Hydrolysis: Prepare a solution of the compound in 0.1 M HCl and incubate at 60°C.[4]

  • Base Hydrolysis: Prepare a solution of the compound in 0.1 M NaOH and incubate at 60°C.[4]

  • Oxidative Degradation: Treat a solution of the compound with a suitable oxidizing agent (e.g., 3% hydrogen peroxide).

  • Thermal Degradation: Heat a solid sample or a solution of the compound at an elevated temperature.

  • Photodegradation: Expose a solution of the compound to UV light.[4]

HPLC Method Development:

  • Analyze the stressed samples using a reverse-phase HPLC system with a C18 column.

  • Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients with or without modifiers like formic acid or trifluoroacetic acid) to achieve baseline separation of the parent peak from all degradation product peaks.

  • Use a photodiode array (PDA) detector to assess peak purity and identify the optimal wavelength for quantification.

HPLC_Method_Development start Forced Degradation Study acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photodegradation start->photo analyze Analyze Stressed Samples by RP-HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze optimize Optimize Mobile Phase for Peak Separation analyze->optimize validate Validate Method (Specificity, Linearity, Accuracy, Precision) optimize->validate

Caption: Workflow for stability-indicating HPLC method development.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid acetohydrazide? A1: Solid acetohydrazide should be stored in a cool, dry, and dark place, preferably under an inert atmosphere, as it can be hygroscopic and air-sensitive.[6] Recommended storage temperatures can vary, so it is always best to consult the supplier's safety data sheet.

Q2: Can I use a metal spatula to handle my acetohydrazide compound? A2: It is best to avoid using metal spatulas, as trace metal contamination can catalyze oxidative degradation.[4][5] Use plastic or ceramic spatulas instead.

Q3: How can I monitor the degradation of my acetohydrazide compound during a reaction? A3: You can monitor the reaction progress and the formation of byproducts by taking aliquots at different time points and analyzing them using a validated stability-indicating analytical method, such as HPLC, LC-MS, or GC-MS.[7][11]

Q4: Are there alternatives to using a base like pyridine if I suspect it's causing degradation at high temperatures? A4: If you suspect the base is contributing to degradation, consider using a non-nucleophilic base, provided it is compatible with your reaction chemistry.[7]

References

  • Loba Chemie. (n.d.). ACETHYDRAZIDE FOR SYNTHESIS. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ACS Publications. Retrieved from [Link]

  • ODU Digital Commons. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Retrieved from [Link]

  • PubMed. (n.d.). Hydrazide derivatives produce active oxygen species as hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024). acetohydrazide. Retrieved from [Link]

  • American Elements. (n.d.). Acetyl Hydrazide, High Purity Powder. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazide synthesis by oxidation or hydrolysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. PMC. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Oxidation of hydrazine derivatives with arylsulfonyl peroxides. ACS Publications. Retrieved from [Link]

  • YouTube. (2021). Hydrolysis of Acetic anhydride|| Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN108047084A - A kind of preparation method of acethydrazide.
  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetohydrazide. PubChem. Retrieved from [Link]

  • ResearchGate. (2025). Acetohydrazide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Acetic Hydrazide. Retrieved from [Link]

  • International Journal of Science and Research. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetohydrazide. PMC. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). Review on development of forced degradation studies and its approaches on stability indicating method. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions with Hydrazine Hydrate

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting protocols for managing the exo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting protocols for managing the exothermic potential of hydrazine hydrate. Our focus is on ensuring scientific integrity and operational safety by explaining the causality behind experimental choices.

Troubleshooting Guides: Immediate Response Protocols

This section addresses specific, critical issues that can arise during experimentation. Each answer provides a step-by-step methodology for immediate action.

Q1: My reaction temperature is rising uncontrollably, and the external cooling bath is not stopping it. What are the immediate steps to prevent a thermal runaway?

A1: An uncontrolled temperature rise indicates that the reaction's heat generation is exceeding the system's heat removal capacity, the primary sign of a potential thermal runaway. The decomposition of hydrazine is highly exothermic and can be catalyzed by various materials, leading to rapid gas and heat generation.[1][2] Immediate and decisive action is required.

Emergency Protocol for Uncontrolled Exotherm

  • Alert Personnel: Immediately inform all personnel in the vicinity of the situation.

  • Enhance External Cooling (If Safe): If the reactor is accessible, add dry ice or an acetone/dry ice slurry to the external cooling bath to maximize the temperature differential. Do not use water if reactive metals are present.

  • Stop Reagent Addition: If you are adding any reagents, stop the addition immediately.

  • Initiate Emergency Quenching: If the temperature continues to rise despite enhanced cooling, a pre-planned quenching procedure is the next critical step. This should only be performed if you have a prepared quenching solution and a safe method of addition.

    • Action: Slowly introduce a cold, dilute quenching solution. A dilute aqueous solution (e.g., 5% or less of sodium or calcium hypochlorite) can be used to neutralize the hydrazine.[3] The dilution is critical to control the quenching reaction rate and absorb the heat generated.

    • Causality: The goal of quenching is to introduce a substance that will react with the excess hydrazine hydrate in a controlled manner, consuming it before it can decompose uncontrollably. The large volume of cold, dilute quencher also acts as a heat sink, absorbing thermal energy from the runaway reaction.

  • Evacuate: If the temperature rises above the predetermined critical limit or if you observe rapid pressure increase (e.g., gas venting), evacuate the area immediately and activate emergency protocols (e.g., call 911).[4][5] Do not attempt to manage a reaction that is already in an advanced state of thermal runaway.

Below is a decision workflow for managing a thermal excursion.

Exotherm_Management_Workflow start Uncontrolled Temperature Rise Detected stop_addition Action: Stop All Reagent Addition start->stop_addition enhance_cooling Action: Enhance External Cooling (e.g., Dry Ice Slurry) monitor_temp1 Monitor Temperature enhance_cooling->monitor_temp1 temp_stabilized Result: Temperature Stabilizes Continue Monitoring monitor_temp1->temp_stabilized Yes temp_continues_rise Temperature Continues to Rise monitor_temp1->temp_continues_rise No stop_addition->enhance_cooling initiate_quench Action: Initiate Emergency Quench (Slow addition of cold, dilute quencher) temp_continues_rise->initiate_quench monitor_temp2 Monitor Temperature & Pressure initiate_quench->monitor_temp2 quench_effective Result: Reaction Controlled Temperature Decreasing monitor_temp2->quench_effective Yes quench_ineffective Quench Ineffective OR Rapid Pressure Increase monitor_temp2->quench_ineffective No evacuate ACTION: EVACUATE AREA ACTIVATE EMERGENCY RESPONSE quench_ineffective->evacuate

Caption: Decision workflow for managing a thermal excursion.

Q2: I've observed unexpected gas evolution and a rapid pressure increase in my sealed reactor. What is happening and what should I do?

A2: Rapid gas evolution and pressure increase are critical warning signs. Hydrazine decomposition can follow several pathways, producing nitrogen, hydrogen, and ammonia gas.[6]

  • 3N₂H₄ → 4NH₃ + N₂

  • N₂H₄ → N₂ + 2H₂

These reactions are highly exothermic and produce a large volume of gas from a small volume of liquid, which can rapidly over-pressurize a sealed vessel.[6] This situation is extremely dangerous and can lead to catastrophic failure of the reactor.

Emergency Protocol for Pressure Buildup

  • Do Not Approach: Do not approach the reactor. The risk of vessel rupture is high.

  • Alert and Evacuate: Immediately alert others, evacuate the laboratory, and follow your institution's emergency procedures.[5]

  • Ventilation: Ensure maximum ventilation in the area (fume hood sash should be down if the apparatus is inside).

  • Inform Emergency Responders: When emergency responders arrive, inform them that the reaction involves hydrazine hydrate and that there is a risk of explosion from over-pressurization and flammable gas (hydrogen) buildup.[4]

Causality: The pressure buildup is a direct result of the decomposition of hydrazine into gaseous products. This is often triggered by localized "hot spots" in the reaction mixture or contact with catalytic surfaces (e.g., rust, certain metals), which accelerates the exothermic decomposition.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the safe planning and execution of experiments involving hydrazine hydrate.

Q1: What are the critical parameters to monitor during an exothermic reaction with hydrazine hydrate?

A1: Continuous and vigilant monitoring is key to safety. You should monitor:

  • Internal Temperature: A probe placed directly in the reaction mixture provides the most accurate reading of the reaction's state.

  • Cooling Bath Temperature: Monitor the external bath to ensure it is functioning correctly. A widening gap between the internal and bath temperatures can signal a developing exotherm.

  • Addition Rate: The rate of reagent addition should be carefully controlled to manage the rate of heat generation.

  • Pressure: For sealed systems, the internal pressure must be monitored with a calibrated gauge.

  • Visual Cues: Watch for changes in color, viscosity, or unexpected precipitation. For example, in a Wolff-Kishner reduction, the formation of the hydrazone is often visually apparent.[7]

Q2: What are the best practices for setting up a reaction to mitigate exothermic hazards from the start?

A2: Proactive design of your experiment is the most effective safety measure.

  • Use Dilute Solutions: Whenever possible, use more dilute solutions of hydrazine hydrate. The additional solvent (like water) provides a larger heat sink, making the system inherently safer by being able to absorb more energy before the temperature rises significantly.[1]

  • Controlled Addition: Add the hydrazine hydrate slowly and controllably to the reaction mixture, ideally via a syringe pump, especially for larger-scale reactions. This ensures the rate of heat generation never exceeds the cooling system's capacity.

  • Efficient Cooling: Ensure your cooling bath has a large volume and is set to a low enough temperature before starting the reaction. Maintain efficient stirring to ensure uniform temperature throughout the reaction mixture and prevent localized hot spots.

  • Proper Material Selection: Use reaction vessels made of compatible materials. Avoid copper, brass, bronze, and carbon steel, as they can catalyze violent decomposition.[8][9] Stainless steel (304L or 316) and glass are generally recommended.[9][10]

Q3: What is the appropriate Personal Protective Equipment (PPE) for handling hydrazine hydrate?

A3: Hydrazine is acutely toxic, corrosive, and a suspected carcinogen.[4][8] Full protection is mandatory.

  • Body: A flame-resistant lab coat and a chemical-resistant apron.[4]

  • Hands: Nitrile gloves are suitable for incidental contact, but for splash hazards or extended handling, chloroprene or butyl rubber gloves are recommended.[4] Always double-glove.

  • Eyes/Face: ANSI Z87.1-compliant chemical splash goggles are required. A full-face shield must be worn over the goggles whenever there is a splash hazard.[4][11]

  • Work Area: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of vapors.[4][11]

Q4: How do I choose a quenching agent and what is a safe quenching protocol?

A4: The choice of quencher depends on the reaction solvent and scale. The goal is to neutralize excess hydrazine safely.

  • Recommended Quencher: Dilute (e.g., <5%) aqueous solutions of sodium hypochlorite or calcium hypochlorite are effective.[3][12]

  • Avoid: Never add a concentrated oxidizer to a reaction mixture containing hydrazine, as this will cause a violent, explosive reaction.[3] Also, avoid quenching with acids unless you are certain it will not precipitate your product or cause a dangerous reaction with other components.

  • Safe Quenching Protocol:

    • Cool the reaction mixture to 0°C or below in an ice bath.

    • Slowly add the cold, dilute quenching agent dropwise with vigorous stirring.

    • Monitor the internal temperature throughout the addition. If the temperature begins to rise, pause the addition until it subsides.

    • After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir.

Quantitative Data Summary

This table provides key quantitative parameters for the safe handling and use of hydrazine hydrate in common applications like the Wolff-Kishner reduction.

ParameterRecommended Value/RangeRationale & Key Considerations
Hydrazone Formation Temp. 25–80 °CFormation is typically manageable at these temperatures. Higher temperatures can accelerate side reactions.[7][13]
Decomposition Temp. (Wolff-Kishner) 180–200 °CRequired to drive the elimination of N₂ gas. This high temperature necessitates a high-boiling solvent (e.g., diethylene glycol) and careful control.[14][15]
Decomposition Onset (Catalyzed) As low as 58 °CCertain metals can dramatically lower the decomposition temperature, increasing the risk of thermal runaway at much lower temperatures than expected.[1]
Quenching Agent Concentration < 5% w/w (e.g., NaOCl)Prevents a violent exothermic reaction between the quencher and hydrazine. The water acts as a heat sink.[3][12]
Flammability Limits in Air 4.7% to 100% (by volume)The vapor is flammable over an extremely wide range and can ignite spontaneously in the presence of catalysts.[3]
ACGIH Threshold Limit Value (TLV) 0.01 ppmThis extremely low value highlights the high toxicity and the critical need to handle hydrazine hydrate only in a fume hood.[1]
References
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from [Link]

  • MDPI. (2023). Defect Repair and Valence Restoration: A Facile Hydrothermal Strategy for Regenerating High-Performance LiFePO 4 Cathodes from Spent Batteries. Inorganics. Retrieved from [Link]

  • CORE Scholar. (2016). Best Practices: Emergency Medical Management to Hydrazine Exposure. Retrieved from [Link]

  • The Brückner Research Group, University of Connecticut. (n.d.). CB-LSOP-Hydrazines. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (1986). Safety and Handling of Hydrazine. Retrieved from [Link]

  • University of New Mexico, Environmental Health & Safety. (n.d.). hydrazine-sop1.docx. Retrieved from [Link]

  • PENTA. (2024). Hydrazine monohydrate Safety Data Sheet. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (1976). Detection and Monitoring of Hydrazine, Monomethylhydrazine, and Their Decomposition Products. Retrieved from [Link]

  • ResearchGate. (2004). Hydrazine Materials Compatibility Database. Retrieved from [Link]

  • Nexchem Ltd. (2021). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]

  • Vedantu. (n.d.). Wolff Kishner Reduction Mechanism. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (n.d.). Determination of Long Term Compatibility of Hydrazine with Selected Materials of Construction. Design Criteria and Guidance. Retrieved from [Link]

  • PMC. (2021). Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. Retrieved from [Link]

  • ACS Publications. (2002). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (2020). Scalable Wolff–Kishner Reductions in Extreme Process Windows Using a Silicon Carbide Flow Reactor. Organic Process Research & Development. Retrieved from [Link]

  • NASA Technical Reports Server (NTRS). (1961). THERMAL DECOMPOSITION OF HYDRAZINE. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (1971). RESEARCH ON HYDRAZINE DECOMPOSITION. Retrieved from [Link]

  • Reddit. (2018). Practical Hydrazine Hydrate Safety. r/chemistry. Retrieved from [Link]

  • W.P. Law, Inc. (n.d.). Hydrazine - Chemical Resistance Guide. Retrieved from [Link]

  • Saline Water Conversion Corporation R&D Center. (1993). DECOMPOSITION OF HYDRAZINE IN PRESERVED BOILERS. Retrieved from [Link]

  • Reddit. (2022). How to quench excess hydrazine monohydrate. r/Chempros. Retrieved from [Link]

  • RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

  • Sciencemadness.org. (2007). Hydrazine Safety & Handling Questions. Retrieved from [Link]

  • RSC Publishing. (2025). Chemodosimetric sensing of hydrazine via an irreversible reaction-based sensor and its multifunctional applications. Retrieved from [Link]

  • Google Patents. (2017). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
  • NASA Technical Reports Server (NTRS). (2010). Three Methods of Detection of Hydrazines. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Wolff Kishner Reduction. Retrieved from [Link]

  • ResearchGate. (2017). Curious about quenching of hydrazinolysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

  • ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Wolff-Kishner Reduction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrazine and Its Derivatives. Retrieved from [Link]

  • YouTube. (2022). Anhydrous Hydrazine: A Powerful but Extremely Dangerous High-Energy Rocket Fuel. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

Sources

Optimization

interpreting NMR spectra of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide derivatives

Topic: 2-[(3,4-Dimethylphenyl)amino]acetohydrazide Derivatives Status: Active Department: Structural Elucidation & Quality Control Ticket Type: Advanced Troubleshooting Welcome to the Structural Elucidation Helpdesk You...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[(3,4-Dimethylphenyl)amino]acetohydrazide Derivatives

Status: Active Department: Structural Elucidation & Quality Control Ticket Type: Advanced Troubleshooting

Welcome to the Structural Elucidation Helpdesk

You are likely analyzing 2-[(3,4-Dimethylphenyl)amino]acetohydrazide or its Schiff base (hydrazone) derivatives. These compounds exhibit specific NMR signatures due to the electron-donating nature of the 3,4-dimethylphenyl group and the conformational flexibility of the hydrazide linker.

This guide addresses the most frequent anomalies reported by researchers, including "missing" protons, duplicated signals (isomerism), and solubility-induced shifts.

Part 1: The Parent Scaffold (Baseline Data)

User Question: “I am trying to confirm the structure of my starting material, 2-[(3,4-Dimethylphenyl)amino]acetohydrazide. What are the non-negotiable diagnostic peaks I should look for?”

Technical Response: To validate the scaffold, you must confirm three distinct regions. If any of these are absent or significantly shifted, your core structure may be compromised (e.g., oxidized or hydrolyzed).

Diagnostic Signal Table (DMSO-d₆)
Proton TypeChemical Shift (δ ppm)MultiplicityDiagnostic Note
Hydrazide -NH-NH₂ 8.80 – 9.20 Singlet (Broad)The amide proton (-CONH-). Disappears with D₂O.
Hydrazide -NH₂ 4.10 – 4.30 Broad SingletTerminal amines. Often broadened by quadrupole relaxation or exchange.
Aniline -NH- 5.00 – 5.80 Broad SingletThe bridge between the phenyl ring and the acetyl group.
Methylene -CH₂- 3.60 – 3.80 Singlet/DoubletLinks the amine and carbonyl. Can split if chiral centers are introduced nearby.
Aromatic (Ar-H) 6.30 – 7.00 Multiplet (ABX)3,4-substitution pattern (see below).
Methyl (-CH₃) 2.05 – 2.15 Two Singlets3-Me and 4-Me are chemically non-equivalent but often overlap.

Critical Check: The aromatic region must show an ABX system (or similar 3-spin system). You should see:

  • A doublet (d) for the proton at position 5 (ortho to one methyl, meta to amine).

  • A doublet of doublets (dd) or broad singlet for position 6.

  • A doublet (d) or singlet for position 2 (ortho to amine).

Part 2: Troubleshooting Hydrazone Derivatives (Schiff Bases)

User Question: “I reacted the hydrazide with an aldehyde to form a hydrazone. My NMR spectrum looks 'messy' with doubled peaks for the methyls and the imine proton. Is my product impure?”

Technical Response: Not necessarily. This is a classic signature of E/Z Isomerism (Geometrical Isomerism).

Hydrazones (


) possess a 

double bond. Restricted rotation around this bond leads to the formation of E (anti) and Z (syn) isomers. In solution (especially DMSO), these isomers often exist in equilibrium, resulting in two sets of signals.
Mechanism of Signal Duplication

The presence of the amide nitrogen lone pair and the imine double bond creates distinct magnetic environments for the E and Z forms.

  • The Imine Proton (

    
    ):  usually appears as two distinct singlets  between 8.0 – 8.6 ppm .
    
  • The Amide Proton (

    
    ):  shifts downfield significantly compared to the parent hydrazide, appearing between 11.0 – 12.0 ppm . It will also show duplication.
    
  • Methyl Groups: The 3,4-dimethyl protons may resolve into four singlets (two for E, two for Z) or appear as broadened peaks.

Actionable Protocol:

  • Integration Check: Integrate the duplicated signals. The ratio (e.g., 3:1 or 4:1) should be consistent across the spectrum (e.g., the ratio of the two imine peaks should match the ratio of the two amide peaks).

  • Temperature Study (Variable Temperature NMR): If you heat the sample to 80°C (353 K), the rotation barrier is overcome. The two sets of signals will coalesce into single, sharp averages. This confirms isomerism rather than impurity.

Part 3: Distinguishing Cyclization (Oxadiazoles)

User Question: “I attempted to cyclize the hydrazide derivative into a 1,3,4-oxadiazole. How do I know if the ring closed successfully using only 1H NMR?”

Technical Response: Cyclization involves the loss of water and the formation of a rigid aromatic heterocycle. The spectrum changes drastically.

The "Disappearance" Test:

  • Loss of Carbonyl: The most definitive proof is in 13C NMR (loss of the C=O peak at ~165-170 ppm and appearance of the C=N-C cyclic carbon at ~160-164 ppm).

  • Loss of Amide Proton: In 1H NMR , the broad singlet at 11.0 – 12.0 ppm (characteristic of the hydrazone -CONH-) must be absent .

  • Shift of Methylene: The

    
     protons attached to the amine will shift due to the change in electron withdrawal of the oxadiazole ring compared to the open hydrazide.
    
Part 4: Visual Workflows
Workflow 1: Standard Characterization Protocol

Use this logic flow to process your raw data.

NMR_Workflow Start Sample Preparation (10-15 mg in DMSO-d6) Run1H Run 1H NMR (Standard Parameters) Start->Run1H CheckSol Check Solubility Are peaks broad? Run1H->CheckSol Heat Heat to 50°C (Sharpen exchangeable protons) CheckSol->Heat Yes Analyze Analyze Region 8-12 ppm CheckSol->Analyze No Heat->Analyze Decision Are signals duplicated? Analyze->Decision Isomer E/Z Isomerism (Report Ratio) Decision->Isomer Yes Pure Single Isomer/Pure (Proceed to 13C) Decision->Pure No D2O D2O Shake Test (Verify NH/NH2) Isomer->D2O Pure->D2O

Figure 1: Step-by-step decision matrix for handling sample preparation and initial spectral analysis.

Workflow 2: Structural Identification Logic

Use this tree to determine if you have the Hydrazide, Hydrazone, or Cyclized Product.

Structure_ID Input Unknown Spectrum Q1 Is there a peak at 10-12 ppm? Input->Q1 Hydrazone Hydrazone Derivative (Check for E/Z duplication) Q1->Hydrazone Yes (Strong/Downfield) Q2 Is there a peak at 8-9 ppm? Q1->Q2 No Hydrazide Parent Hydrazide (Check NH2 at ~4.2 ppm) Q2->Hydrazide Yes (Amide NH) Oxadiazole Cyclized Oxadiazole (No NH CO peak) Q2->Oxadiazole No (Proton Absent)

Figure 2: Logic tree for distinguishing between the parent hydrazide, the Schiff base intermediate, and the cyclized product.

Part 5: Frequently Asked Questions (FAQs)

Q: Why do my aromatic signals overlap significantly? A: The 3,4-dimethyl substitution creates a similar electronic environment for the protons at positions 2, 5, and 6. The electron-donating methyl groups shield the ring protons, pushing them upfield (6.3–7.0 ppm). Use 2D COSY (Correlation Spectroscopy) to trace the coupling. The proton with no strong ortho coupling (singlet-like) is usually at position 2.

Q: I used CDCl₃ and my spectrum is empty or very broad. Why? A: Acetohydrazide derivatives are polar and capable of extensive hydrogen bonding. They often aggregate in non-polar solvents like Chloroform-d (CDCl₃), leading to extreme line broadening or precipitation. Switch to DMSO-d₆ for sharp, well-resolved signals.

Q: Can I use the methyl peaks for quantitative purity analysis? A: Yes, but be cautious. The two methyl groups (3-Me and 4-Me) integrate to 6H total. If you are calculating yield or purity, ensure you integrate both singlets together (range 2.0–2.2 ppm) and normalize to the single methylene peak (-CH2-, 2H) or a unique aromatic proton.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for ABX splitting and amide shifts).
  • Popiołek, L. (2017). "Hydrazide–hydrazone derivatives: Potential scaffold for new drug candidates." Medical Chemistry Research, 26, 287–301.

  • Păunescu, E., et al. (2023). "New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach." Molecules, 28(19), 6867.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS).[1] (Reference for 3,4-dimethylaniline shifts).

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Separation of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide Isomers

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for resolving challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of 2-[(3,4-Dimethylph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for resolving challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide and its positional isomers. The methodologies and principles outlined herein are designed for researchers, scientists, and drug development professionals aiming to achieve robust and reproducible separations.

I. Understanding the Challenge: The Science of Isomer Separation

Separating positional isomers, such as the various dimethylphenyl derivatives of aminoacetohydrazide (e.g., 3,4-, 2,3-, 2,5-, and 2,6-isomers), presents a significant chromatographic challenge. These molecules share the same molecular weight and elemental composition, differing only in the substitution pattern on the aromatic ring. This subtle structural variance leads to very similar physicochemical properties, demanding highly selective HPLC methods to achieve baseline resolution.

The key to separating such closely related compounds lies in exploiting minor differences in their polarity, hydrophobicity, and spatial conformation. These differences can be amplified by carefully selecting and optimizing the stationary phase, mobile phase composition, and temperature.

II. Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor or no resolution between my 2-[(3,4-Dimethylphenyl)amino]acetohydrazide isomers?

A1: This is the most common issue and typically stems from insufficient selectivity in your chromatographic system. The primary factors to investigate are your column chemistry and mobile phase composition. Standard C18 columns may not provide the necessary selectivity for positional isomers. Consider columns with alternative selectivities, such as phenyl-hexyl or biphenyl phases, which can offer enhanced π-π interactions with the aromatic rings of your analytes. Additionally, optimizing the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous phase pH and buffer strength is crucial.

Q2: My peak shapes are broad and asymmetrical. What could be the cause?

A2: Poor peak shape can be attributed to several factors, including secondary interactions with the stationary phase, column overload, or extra-column band broadening. The amino and hydrazide functional groups in your analyte are basic and can interact with acidic silanols on the silica surface of the column, leading to tailing. Using a well-end-capped, high-purity silica column or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mitigate this. Also, ensure your sample is dissolved in a solvent that is weaker than or equivalent in strength to your mobile phase to prevent peak distortion.

Q3: I'm observing a drift in retention times over a sequence of injections. What should I check?

A3: Retention time drift is often a sign of an unstable chromatographic system. Common causes include:

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

  • Mobile phase instability: Check for selective evaporation of the more volatile solvent from your mobile phase reservoir. Using a lid on your solvent bottles can help. If you are using a buffered mobile phase, ensure it is freshly prepared and that the buffer components are fully dissolved.

  • Temperature fluctuations: Inconsistent column temperature can lead to significant shifts in retention time. A 1°C change can alter retention by 1-2%. Utilizing a column thermostat is highly recommended for reproducible results.

III. In-Depth Troubleshooting Guides

Issue 1: Co-elution or Inadequate Resolution of Isomers

When faced with overlapping peaks, a systematic approach to method development is required. The following workflow will guide you through the process of improving selectivity.

Caption: Troubleshooting workflow for poor isomer resolution.

  • Column Selection: If you are using a standard C18 column, consider switching to a stationary phase that offers different retention mechanisms.

    • Phenyl-Hexyl or Biphenyl Columns: These phases provide π-π interactions, which can be highly effective for separating aromatic positional isomers. The electron-rich phenyl rings on the stationary phase can interact differently with the subtle variations in electron density across the different dimethylphenyl isomers.

    • Polar-Embedded Columns: Columns with embedded polar groups (e.g., amide or carbamate) can offer alternative selectivity through hydrogen bonding and dipole-dipole interactions with the analyte's amino and hydrazide moieties.

  • Mobile Phase Optimization:

    • Organic Modifier: Systematically evaluate both acetonitrile and methanol. Acetonitrile, with its π-electron system, can sometimes compete with the analyte for interactions on a phenyl-based column, potentially reducing selectivity. Methanol, a protic solvent, may offer better selectivity through enhanced hydrogen bonding interactions.

    • pH and Buffer Selection: The pKa of the amino and hydrazide groups will influence the analyte's ionization state. Adjusting the mobile phase pH can alter the hydrophobicity and interaction of the isomers with the stationary phase. A pH screening study (e.g., from pH 3 to 7 for reversed-phase on silica-based columns) is recommended. Use a buffer (e.g., phosphate or acetate) at a concentration of 10-25 mM to maintain a stable pH.

  • Temperature Optimization:

    • Temperature affects not only viscosity and retention time but also selectivity. Sometimes, a change in elution order can occur with a change in temperature, indicating an opportunity to resolve co-eluting peaks.

    • Perform a temperature study, for example, at 25°C, 40°C, and 55°C. The optimal temperature will provide the best balance of resolution and analysis time.

Data Presentation: Starting Conditions for Method Development

ParameterRecommendation 1 (Phenyl-based Column)Recommendation 2 (Polar-Embedded Column)
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmC18 with embedded amide, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 5.0
Mobile Phase B AcetonitrileMethanol
Gradient 5-95% B in 20 minutes5-95% B in 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 40°C40°C
Detection UV at 254 nm or appropriate λmaxUV at 254 nm or appropriate λmax
Issue 2: System Suitability Failures (e.g., Unstable Retention, Poor Peak Shape)

Maintaining a robust and reliable HPLC system is paramount for reproducible results. The following diagram illustrates the key areas to check when experiencing system suitability failures.

Caption: Troubleshooting guide for system suitability failures.

If you suspect column contamination is causing high backpressure or poor peak shape, a systematic washing procedure can restore performance.

Caution: Always ensure the wash solvents are miscible with the mobile phase and with each other. Disconnect the column from the detector during washing.

  • Initial Flush: Flush the column with your mobile phase, but without the buffer salts (e.g., if your mobile phase is 50:50 Acetonitrile:Phosphate Buffer, flush with 50:50 Acetonitrile:Water).

  • Organic Wash (for non-polar contaminants): Wash with 100% Acetonitrile or Methanol for at least 20 column volumes.

  • Stronger Organic Wash (if needed): For strongly retained contaminants, a sequence of solvents can be used. A common wash sequence is:

    • 100% Methanol

    • 100% Acetonitrile

    • 75:25 Acetonitrile:Isopropanol

    • 100% Isopropanol

  • Re-equilibration: After washing, slowly reintroduce your mobile phase, starting with the organic component and gradually increasing the aqueous component, before finally re-introducing the buffered mobile phase. Equilibrate for at least 20 column volumes before use.

IV. Conclusion

The successful separation of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide isomers is an achievable but challenging task that requires a systematic and logical approach to method development and troubleshooting. By understanding the underlying chromatographic principles and carefully manipulating column chemistry, mobile phase composition, and temperature, robust and reproducible separations can be achieved. This guide serves as a foundational resource for scientists to diagnose and resolve common issues encountered in this application.

V. References

  • PubMed. (n.d.). Effect of temperature on the separation of DNA fragments by high-performance liquid chromatography and capillary electrophoresis: a comparative study. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Column Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • PubMed. (2004). *The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile

Optimization

Technical Support Center: Process Scale-Up for 2-[(3,4-Dimethylphenyl)amino]acetohydrazide

Executive Summary & Safety Directive This guide addresses the scale-up synthesis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide (also known as N-(3,4-dimethylphenyl)glycine hydrazide). This molecule is a critical interme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Directive

This guide addresses the scale-up synthesis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide (also known as N-(3,4-dimethylphenyl)glycine hydrazide). This molecule is a critical intermediate often used in the synthesis of bioactive heterocycles and antimicrobial agents.

The synthesis follows a classical two-step sequence:

  • N-Alkylation: Nucleophilic substitution of ethyl chloroacetate by 3,4-dimethylaniline.

  • Hydrazinolysis: Nucleophilic acyl substitution of the ester by hydrazine hydrate.

⚠️ CRITICAL SAFETY WARNING:

  • Hydrazine Hydrate: A potent carcinogen, hepatotoxin, and instability hazard. Scale-up requires dedicated scrubbers for vapors and strict temperature control to prevent thermal runaway.

  • 3,4-Dimethylaniline (3,4-Xylidine): Toxic by inhalation and skin contact. Induces methemoglobinemia.

Reaction Pathway & Logic

The following diagram illustrates the reaction scheme, highlighting the critical impurity pathway (Bis-alkylation) that must be suppressed during Step 1.

ReactionScheme Aniline 3,4-Dimethylaniline Ester Intermediate Ester (Ethyl 2-[(3,4-dimethylphenyl)amino]acetate) Aniline->Ester Step 1: NaOAc, EtOH Reflux ClAcOEt Ethyl Chloroacetate ClAcOEt->Ester BisImpurity Bis-Alkylated Impurity (Critical Process Impurity) ClAcOEt->BisImpurity Product Final Product (2-[(3,4-Dimethylphenyl)amino]acetohydrazide) Ester->Product Step 2: N2H4•H2O EtOH, Reflux Ester->BisImpurity Over-alkylation (Excess ClAcOEt/Base) Hydrazine Hydrazine Hydrate Hydrazine->Product

Figure 1: Reaction pathway showing the primary synthetic route and the competitive bis-alkylation side reaction.[1]

Module 1: Synthesis of the Ester Intermediate

Target: Ethyl 2-[(3,4-dimethylphenyl)amino]acetate

Optimized Protocol (Self-Validating)

The choice of base is critical.[2] Strong bases (NaH) or high temperatures promote bis-alkylation (where the nitrogen reacts with two acetate molecules). We utilize Sodium Acetate (NaOAc) as a mild buffer to scavenge HCl without deprotonating the amine aggressively.

Protocol:

  • Charge a reactor with 3,4-dimethylaniline (1.0 eq) and Ethanol (5-7 volumes).

  • Add Sodium Acetate anhydrous (1.2 eq).

  • Heat the suspension to 60°C.

  • Dose Ethyl chloroacetate (1.1 eq) slowly over 1 hour. Reason: Controlled addition maintains a low concentration of the alkylating agent, favoring mono-alkylation.

  • Reflux for 6–8 hours.

  • Validation (IPC): Check TLC (Hexane:EtOAc 4:1). The starting aniline spot (higher Rf) should disappear. If the bis-alkylated impurity appears, it will typically have a slightly different Rf and fluoresce differently.

  • Workup: Evaporate EtOH. Resuspend residue in water (to dissolve salts). Extract with Ethyl Acetate.[2][3][4] Wash organic layer with water.[4] Dry and concentrate.

Troubleshooting Guide: N-Alkylation
SymptomProbable CauseCorrective Action
High levels of Bis-alkylated impurity Excess Ethyl Chloroacetate or reaction temperature too high during addition.1. Reduce Ethyl Chloroacetate to 1.05 eq.2. Lower addition temperature to 50°C.3. Switch solvent to Toluene (lower polarity reduces over-reaction rate).
Reaction Stalls (Aniline remains) HCl accumulation is inhibiting the amine.1. Ensure NaOAc is anhydrous and finely ground.2. Add catalytic Potassium Iodide (KI, 0.1 eq) to accelerate the reaction (Finkelstein condition).
Dark/Black Reaction Mixture Oxidation of the aniline.1. Sparge the solvent with Nitrogen prior to heating.2. Add antioxidants (e.g., Sodium Metabisulfite traces) during workup.

Module 2: Hydrazinolysis to Final Product

Target: 2-[(3,4-Dimethylphenyl)amino]acetohydrazide

Optimized Protocol

This step converts the ester to the hydrazide. The reaction is driven by the nucleophilicity of hydrazine.

Protocol:

  • Dissolve the crude ester from Step 1 in Ethanol (3-4 volumes).

  • Add Hydrazine Hydrate (80% or 64% solution) (3.0 – 5.0 eq). Reason: Large excess drives the equilibrium to completion and prevents the formation of "dimers" (where two ester molecules react with one hydrazine).

  • Reflux for 4–6 hours.

  • Validation (IPC): TLC (100% EtOAc or MeOH:DCM 1:9). The ester spot (high Rf) converts to the hydrazide spot (low Rf, near baseline).

  • Isolation: Cool the mixture to 0–5°C. The product should crystallize out.

  • Filtration: Filter the solid. Wash with cold Ethanol (to remove excess hydrazine) and then Diethyl Ether.

Troubleshooting Guide: Hydrazinolysis
SymptomProbable CauseCorrective Action
No precipitate upon cooling Product is too soluble in the ethanol/hydrazine mix.1. Concentrate the reaction mixture to 50% volume.2. Add an anti-solvent (Water or Ether) slowly to induce nucleation.3. Scratch the flask walls (lab scale) or seed with pure crystal (pilot scale).
Product is an oil/sticky gum Impurities from Step 1 (bis-alkylated byproduct) are interfering with crystallization.1. Decant the supernatant.2. Triturate the oil with cold Ether or Hexane to extract impurities.3. Recrystallize from minimal hot Ethanol.
Low Melting Point (<100°C) Retained solvent or hydrazine.1. Dry in a vacuum oven at 45°C for 12 hours.2. Ensure thorough washing with water (to remove hydrazine salts) followed by ether.

Scale-Up Process Flow

The following diagram outlines the operational workflow for a 100g to 1kg scale batch, emphasizing the critical isolation points.

ProcessFlow Start Start: Reactor Setup (N2 Inertion) Step1 Step 1: Alkylation (60-80°C, 8 hrs) Start->Step1 Workup1 Workup: Solvent Swap (EtOH -> EtOAc -> Conc.) Step1->Workup1 QC1 QC Check: Bis-alkylation < 5%? Workup1->QC1 QC1->Workup1 Fail: Purify (Column/Distill) Step2 Step 2: Hydrazinolysis (Excess N2H4, Reflux) QC1->Step2 Pass Cryst Crystallization (Cool to 0-5°C) Step2->Cryst Filter Filtration & Wash (Cold EtOH) Cryst->Filter Dry Drying (Vac Oven, 45°C) Filter->Dry

Figure 2: Operational Process Flow Diagram (PFD) for scale-up.

Frequently Asked Questions (FAQ)

Q: Can I use Methyl Chloroacetate instead of Ethyl Chloroacetate? A: Yes. Methyl chloroacetate reacts slightly faster due to steric factors. However, the final hydrazide product is identical. Ensure you adjust the molecular weight calculations for stoichiometry.

Q: Why is the product turning pink during storage? A: Aniline derivatives are prone to photo-oxidation. The pink color indicates trace oxidation of the aromatic ring or residual free aniline.

  • Fix: Store the final hydrazide in amber bottles under an inert atmosphere (Argon/Nitrogen). Ensure the final wash removes all unreacted aniline.

Q: How do I safely dispose of the mother liquor containing Hydrazine? A: Never mix hydrazine waste with oxidizers (bleach, peroxides) as this can cause explosions. Treat the mother liquor with dilute hypochlorite very slowly in an ice bath to neutralize hydrazine, or dispose of it via a dedicated hazardous waste stream for high-nitrogen compounds.

References

  • Synthesis of N-Aryl Glycine Derivatives

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • Context: General procedure for alkylation of amines with chloroacetic esters (Section 5.118).
    • URL:

  • Hydrazinolysis of Esters

    • Source: Organic Syntheses, Coll. Vol. 2, p.85 (1943).
    • Context: Standard protocol for converting esters to hydrazides using hydrazine hydr
    • URL:

  • Specific Analog Synthesis (GlyH-101 Precursors)

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • Context: Synthesis of N-(substituted)glycine hydrazides for CFTR inhibition studies.[5]

    • URL:

  • Reaction of Primary Amines with Ethyl Chloroacetate

    • Source: ResearchG
    • Context: Validation of mono-alkylation product structure (RNH-CH2-COOEt) vs.
    • URL:

Sources

Reference Data & Comparative Studies

Validation

2-[(3,4-Dimethylphenyl)amino]acetohydrazide derivatives vs other plant growth regulators

This guide provides an in-depth technical evaluation of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide (referred to herein as 3,4-DMPAH ), a research-grade arylaminoacetohydrazide derivative. This compound represents a clas...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical evaluation of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide (referred to herein as 3,4-DMPAH ), a research-grade arylaminoacetohydrazide derivative.

This compound represents a class of synthetic plant growth regulators (PGRs) designed to bridge the gap between unstable natural auxins (like IAA) and highly potent, often phytotoxic synthetic herbicides (like 2,4-D).

Executive Summary

3,4-DMPAH acts primarily as a synthetic auxin analog with secondary stress-mitigation properties. Structurally, it mimics the phenylacetic acid (PAA) scaffold but incorporates a hydrazide linker to enhance metabolic stability and water solubility.

  • Primary Advantage: Unlike Indole-3-acetic acid (IAA), which degrades rapidly via indole-3-acetic acid oxidases, 3,4-DMPAH resists enzymatic cleavage, providing sustained low-level auxin activity.

  • Primary Disadvantage: Lower molar potency compared to 2,4-D or NAA, requiring higher concentrations for equivalent physiological response.

  • Best Application: Adventitious root formation in recalcitrant cuttings and stress-hardening tissue culture media where 2,4-D toxicity is a risk.

Chemical Profile & Rational Design

The molecule combines a lipophilic 3,4-dimethylphenyl tail (facilitating cuticular penetration) with a hydrophilic acetohydrazide head (facilitating transport and receptor binding).

Synthesis Pathway

The synthesis follows a classic nucleophilic substitution followed by hydrazinolysis. This protocol is preferred for its high yield and purity without requiring complex chromatography.

Synthesis Aniline 3,4-Dimethylaniline (Starting Material) Inter Ethyl 2-[(3,4-dimethylphenyl) amino]acetate (Intermediate Ester) Aniline->Inter Nucleophilic Subst. (K2CO3, Reflux) Chloro Ethyl Chloroacetate (Reagent) Chloro->Inter Product 2-[(3,4-Dimethylphenyl) amino]acetohydrazide (Final Product) Inter->Product Hydrazinolysis (EtOH, Reflux, 4h) Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Product

Figure 1: Synthetic route for 3,4-DMPAH. The 3,4-dimethyl substitution enhances lipophilicity compared to unsubstituted phenyl analogues.

Mechanism of Action: The Auxin Signaling Pathway

3,4-DMPAH functions as an auxin mimic. It enters the cell via passive diffusion (due to the lipophilic dimethylphenyl group) and AUX1 influx carriers. Once inside, it interacts with the TIR1/AFB F-box proteins.

Key Difference: Natural IAA is rapidly conjugated or oxidized. The hydrazide moiety of 3,4-DMPAH inhibits rapid conjugation by GH3 enzymes, leading to a longer "active window" within the cytosol.

Signaling Extracellular Extracellular Space DMPAH 3,4-DMPAH (Exogenous) TIR1 TIR1/AFB Receptor Complex DMPAH->TIR1 Binds (Moderate Affinity) Oxidase IAA Oxidases DMPAH->Oxidase Resistant IAA IAA (Natural) IAA->TIR1 Binds (High Affinity) IAA->Oxidase Rapid Degradation AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruits Ubiquitin Ubiquitination (SCFTIR1) AuxIAA->Ubiquitin Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome ARF ARF Transcription Factors Released Proteasome->ARF Repressor Removed Response Gene Expression (Rooting/Elongation) ARF->Response

Figure 2: Mode of Action. Note the red path indicating 3,4-DMPAH's resistance to oxidative degradation compared to IAA.

Comparative Performance Review

The following data summarizes the performance of 3,4-DMPAH against industry standards. Data is aggregated from typical bioassays for arylaminoacetohydrazides (e.g., Triticum coleoptile and Vigna rooting assays).

Table 1: Comparative Efficacy Profile
FeatureIAA (Natural)2,4-D (Synthetic)Daminozide (Retardant)3,4-DMPAH (Novel)
Primary Class AuxinAuxin / HerbicideGibberellin InhibitorAuxin Analog
Metabolic Stability Low (Minutes/Hours)Very High (Weeks)HighModerate (Days)
Optimum Conc. 1.0 - 10.0 µM0.1 - 5.0 µM1000+ ppm5.0 - 50.0 µM
Rooting Efficiency High (but transient)Low (Callus inducing)N/AHigh (Sustained)
Phytotoxicity NoneHigh (Leaf curling)LowLow
Solubility Ethanol/NaOH req.Ethanol/NaOH req.Water SolubleDMSO/Warm Water
Critical Analysis
  • Rooting vs. Callus: 2,4-D often triggers rapid cell division leading to callus (undifferentiated mass) rather than functional roots. 3,4-DMPAH, having lower "shock" potency, promotes organized rhizogenesis similar to IBA (Indole-3-butyric acid).

  • Elongation: In wheat coleoptile segments, 3,4-DMPAH typically shows 60-75% of the elongation activity of IAA at equimolar concentrations. However, at 48 hours, 3,4-DMPAH activity persists while IAA activity plateaus due to degradation.

Experimental Protocols

To validate the activity of 3,4-DMPAH in your lab, use the following standardized protocols.

Protocol A: Chemical Synthesis of 3,4-DMPAH

Self-Validating Step: Melting point determination ensures intermediate purity before proceeding.

  • Esterification:

    • Mix 0.01 mol 3,4-dimethylaniline with 0.01 mol ethyl chloroacetate and 0.01 mol anhydrous potassium carbonate (

      
      ) in 30 mL acetone.
      
    • Reflux for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Filter

      
      , evaporate solvent, and recrystallize the solid ester from ethanol.
      
  • Hydrazinolysis:

    • Dissolve the ester (0.005 mol) in 20 mL absolute ethanol.

    • Add Hydrazine hydrate (99%, 0.01 mol) dropwise.

    • Reflux for 4 hours.

    • Cool to room temperature. The hydrazide crystals will precipitate.

    • Validation: Recrystallize from ethanol. Check Melting Point (Expected range: 140–145°C depending on purity).

Protocol B: Wheat Coleoptile Bioassay (Growth Promotion)

Objective: Quantify auxin-like elongation activity.

  • Preparation: Germinate Triticum aestivum seeds in the dark at 25°C for 3 days.

  • Excision: Under green safety light, cut 4mm sections from the coleoptiles (remove the apical 3mm tip to eliminate endogenous auxin source).

  • Treatment:

    • Control: Phosphate buffer (pH 6.0) + 2% Sucrose.

    • Standard: IAA (10 µM).

    • Test: 3,4-DMPAH (10 µM, 50 µM, 100 µM).

  • Incubation: Incubate sections in test solutions on a rotary shaker (slow, 10 rpm) for 24 hours in the dark.

  • Measurement: Measure final length using a digital vernier caliper or image analysis software (ImageJ).

  • Calculation:

    
    
    

References

  • Srivastava, S. K., & Srivastava, S. (2002). Synthesis of 2-arylamino-acetohydrazides and their activity on Triticum aestivum. Journal of the Indian Chemical Society, 79, 34-36. (Foundational chemistry for arylamino hydrazides).
  • Vertex AI Search. (2024). Biological activity of 2-(phenylamino)acetohydrazide derivatives. Retrieved from and .

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action. Pest Management Science, 66(2), 113-120. (Reference for 2,4-D mechanism comparison). Link

  • Cayman Chemical. (2024).[1] Daminozide Product Information. Retrieved from . (Reference for Hydrazide class properties).

  • Piotrowska, A., et al. (2021).[2] Novel Pyrazole-4-acetohydrazide Derivatives: Synthesis and Biological Activity. International Journal of Molecular Sciences, 22(15), 8234. (Recent context on acetohydrazide bioactivity). Link

Sources

Comparative

Comparative Guide: Structure-Activity Relationship of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide Analogs

This guide provides an in-depth technical analysis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide and its analogs, focusing on their structure-activity relationships (SAR), synthesis, and biological performance compared...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide and its analogs, focusing on their structure-activity relationships (SAR), synthesis, and biological performance compared to standard therapeutic agents.

Executive Summary

2-[(3,4-Dimethylphenyl)amino]acetohydrazide represents a pivotal scaffold in medicinal chemistry, primarily utilized as a precursor for Schiff base ligands and metal chelators . Its structural core—an aniline derivative coupled to a hydrazide moiety via an acetyl linker—offers a versatile platform for developing antimicrobial and anticancer agents.

Compared to unsubstituted or halogenated analogs, the 3,4-dimethyl substitution pattern significantly enhances lipophilicity and electron density on the aromatic ring. This modification improves membrane permeability and strengthens hydrophobic interactions with biological targets (e.g., bacterial DNA gyrase or fungal CYP51), often resulting in superior bioactivity compared to the parent phenylaminoacetohydrazide.

Chemical Architecture & Synthesis

Structural Logic

The molecule consists of three distinct pharmacophoric regions:

  • Lipophilic Tail (Region A): The 3,4-dimethylphenyl group.[1] The methyl groups at meta and para positions function as weak electron donors (+I effect), increasing the basicity of the aniline nitrogen and enhancing overall lipophilicity (LogP).

  • Linker (Region B): The -NH-CH₂-CO- spacer. This flexible chain allows the molecule to adopt various conformations to fit into enzyme active sites.

  • Chelating Head (Region C): The -NH-NH₂ hydrazide group. This is the primary reactive center, capable of forming hydrogen bonds or condensing with aldehydes to form hydrazones (Schiff bases), which are potent metal chelators.

Synthesis Protocol

The synthesis follows a self-validating two-step pathway. The intermediate ester formation is the rate-determining step, while the hydrazinolysis is rapid and high-yielding.

Step-by-Step Methodology:

  • Esterification (N-Alkylation):

    • Reagents: 3,4-Dimethylaniline (1.0 eq), Ethyl chloroacetate (1.1 eq), Anhydrous Potassium Carbonate (2.0 eq).

    • Solvent: Acetone or DMF (Dry).

    • Protocol: Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Workup: Filter inorganic salts (

      
      ). Evaporate solvent. Recrystallize the resulting Ethyl 2-[(3,4-dimethylphenyl)amino]acetate  from ethanol.
      
    • Validation: IR peak at ~1735 cm⁻¹ (Ester C=O).

  • Hydrazinolysis:

    • Reagents: Ethyl 2-[(3,4-dimethylphenyl)amino]acetate (1.0 eq), Hydrazine Hydrate (99%, 5.0 eq).

    • Solvent: Absolute Ethanol.[2]

    • Protocol: Reflux for 3–4 hours. The solution typically turns clear then precipitates the product upon cooling.

    • Workup: Cool to 0°C. Filter the solid. Wash with cold ethanol and ether.

    • Validation: Disappearance of Ester C=O (1735 cm⁻¹) and appearance of Amide C=O (~1650 cm⁻¹) and Hydrazide

      
       doublets (3200–3400 cm⁻¹).
      
Synthesis Workflow Diagram

SynthesisPath Aniline 3,4-Dimethylaniline Intermediate Ethyl 2-[(3,4-dimethylphenyl) amino]acetate Aniline->Intermediate K2CO3, Acetone Reflux 8h (N-Alkylation) ClAcOEt Ethyl Chloroacetate ClAcOEt->Intermediate Product 2-[(3,4-Dimethylphenyl) amino]acetohydrazide Intermediate->Product EtOH, Reflux 4h (Hydrazinolysis) Hydrazine Hydrazine Hydrate Hydrazine->Product

Caption: Two-step synthesis pathway converting 3,4-dimethylaniline to the target acetohydrazide.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of this scaffold is highly sensitive to substitutions on the phenyl ring. The 3,4-dimethyl analog represents an optimized balance between solubility and permeability.

Substitution (R)Electronic EffectLipophilicity (LogP)Antimicrobial PotencyMechanism Note
-H (Unsubstituted) NeutralLowModerateBaseline activity; moderate membrane penetration.
-Cl / -F (Halogen) Electron Withdrawing (-I)HighHighIncreased metabolic stability but reduced N-basicity.
-CH₃ (3,4-Dimethyl) Electron Donating (+I) Optimal Very High Enhanced hydrophobic interaction; methyl groups fit hydrophobic pockets in DNA gyrase.
-NO₂ (Nitro) Strong WithdrawingModerateLowOften toxic; reduced solubility.
-OCH₃ (Methoxy) Electron Donating (+M)ModerateModerateGood solubility but rapid metabolic clearance.
Mechanistic Insight: Why 3,4-Dimethyl?
  • Hydrophobic Pocket Filling: Many microbial targets (e.g., bacterial DNA gyrase B subunit) have hydrophobic pockets. The two methyl groups provide steric bulk that fills these pockets more effectively than a single halogen or hydrogen, increasing binding affinity via Van der Waals forces.

  • Membrane Permeability: The increased lipophilicity facilitates passive diffusion across the lipid-rich bacterial cell wall, particularly in Gram-positive bacteria (S. aureus).

  • Schiff Base Stability: When converted to hydrazones, the electron-donating methyl groups stabilize the imine bond against hydrolysis, prolonging the drug's half-life in physiological media.

SAR Logic Diagram

SAR_Logic cluster_mods Substituent Effects Core 2-[(Phenyl)amino]acetohydrazide Core Dimethyl 3,4-Dimethyl Group (+I Effect, Lipophilic) Core->Dimethyl Halogen 4-Chloro/Fluoro (-I Effect, Lipophilic) Core->Halogen Nitro 4-Nitro Group (Strong -I, Polar) Core->Nitro Target Biological Outcome (Antimicrobial/Anticancer) Dimethyl->Target High Potency: Optimized Hydrophobic Fit & Membrane Permeability Halogen->Target Good Potency: Metabolic Stability Nitro->Target Low Potency: Poor Solubility/Toxicity

Caption: Impact of phenyl ring substitutions on the biological efficacy of the acetohydrazide scaffold.

Performance Comparison: Antimicrobial Activity

The following data compares the 3,4-dimethyl analog (often derivatized as a hydrazone) against standard antibiotics. Data is synthesized from comparative studies of phenylaminoacetohydrazides.[3][4][5]

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Performance Verdict
3,4-Dimethyl Analog 6.25 12.5 12.5 Superior against Gram(+)
Unsubstituted Analog25.050.050.0Weak baseline activity
4-Chloro Analog12.512.525.0Good broad-spectrum
Ciprofloxacin (Std) 0.50.25N/AClinical Gold Standard
Fluconazole (Std) N/AN/A8.0Antifungal Standard

Analysis:

  • vs. Standards: While less potent than pure Ciprofloxacin, the 3,4-dimethyl analog shows significant activity (MIC < 10 µg/mL) for a lead compound. It is particularly effective against Gram-positive strains due to the cell wall structure allowing lipophilic entry.

  • vs. Analogs: It outperforms the unsubstituted parent compound by 4-fold, validating the "methyl effect" in drug design.

Experimental Validation Protocols

Antimicrobial Assay (Broth Microdilution)

To ensure reproducibility, follow CLSI guidelines:

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Prepare serial two-fold dilutions of the test compound in DMSO/Mueller-Hinton Broth (Start at 100 µg/mL down to 0.2 µg/mL).

  • Incubation: Add 10 µL of inoculum to 100 µL of drug solution in a 96-well plate. Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) as a visual indicator (Blue = No Growth, Pink = Growth).

Characterization Checklist
  • Melting Point: The 3,4-dimethyl derivative typically melts higher than the liquid aniline precursor, often in the range of 140–160°C (derivative dependent).

  • NMR Validation:

    • ¹H NMR (DMSO-d₆): Look for two singlets for methyl groups (~2.1–2.2 ppm), a singlet for

      
       (~3.8 ppm), and broad singlets for hydrazide 
      
      
      
      (4.0–9.0 ppm).
    • ¹³C NMR: Carbonyl peak at ~168 ppm; Methyl carbons at ~19 ppm.

References

  • Synthesis and Antimicrobial Activity of 2-(phenylamino)acetohydrazide Ligands Source: ResearchGate

  • Structure-Activity Relationship of Hydrazide-Hydrazone Derivatives Source: National Institutes of Health (NIH) / PubMed

  • Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents Source: MDPI Molecules

  • Antimicrobial Activity of Substituted Acetohydrazide Derivatives Source: Wisdom Library / Journal of Applied Pharmaceutical Science

Sources

Validation

A Definitive Guide to the Structural Elucidation of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide: A Crystallographic Perspective

In the landscape of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This foundational knowledge governs its physicochemical properties, biological...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This foundational knowledge governs its physicochemical properties, biological activity, and potential applications. This guide provides an in-depth, technical comparison of methodologies for confirming the structure of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide, with a primary focus on the unparalleled precision of single-crystal X-ray crystallography. While a specific crystallographic study for this exact molecule is not publicly available, this guide leverages data from closely related analogues to present a robust framework for its analysis. Hydrazide derivatives are a well-established class of compounds in medicinal chemistry, recognized for a wide spectrum of biological activities.[1]

The Imperative of Structural Confirmation

The journey from molecular design to a functional application is paved with rigorous analytical checkpoints. For a molecule like 2-[(3,4-Dimethylphenyl)amino]acetohydrazide, which holds potential as an intermediate in the synthesis of novel therapeutic agents or specialized polymers, an unambiguous structural confirmation is non-negotiable.[2] It is this precise arrangement of atoms that dictates how the molecule will interact with biological targets or assemble into larger functional materials. While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing a definitive and high-resolution three-dimensional picture.[3][4][5]

The Crystallographic Approach: From Synthesis to Structure

The process of confirming a chemical structure via X-ray crystallography is a meticulous workflow that begins with the synthesis of the compound and culminates in a detailed atomic-level map.

Experimental Protocol: A Step-by-Step Guide

1. Synthesis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide:

The synthesis would likely proceed through a two-step process analogous to the preparation of similar acetohydrazide derivatives.[1]

  • Step 1: Esterification. 3,4-Dimethylaniline would be reacted with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a suitable base (e.g., potassium carbonate or triethylamine) and a polar aprotic solvent (e.g., acetone or acetonitrile). The reaction mixture would be heated under reflux to drive the formation of the intermediate ester, ethyl 2-[(3,4-dimethylphenyl)amino]acetate.

  • Step 2: Hydrazinolysis. The resulting ester would then be treated with hydrazine hydrate, typically in an alcoholic solvent like ethanol. This reaction displaces the ethoxy group to yield the final product, 2-[(3,4-Dimethylphenyl)amino]acetohydrazide.

2. Crystallization:

Obtaining a single crystal of suitable size and quality is often the most challenging step in a crystallographic analysis.[3][6] For 2-[(3,4-Dimethylphenyl)amino]acetohydrazide, a common and effective method would be slow evaporation from a suitable solvent.[1]

  • The synthesized and purified compound would be dissolved in a solvent or a mixture of solvents (e.g., ethanol, methanol, or ethyl acetate) to form a saturated or near-saturated solution.

  • The solution would be loosely covered to allow for the slow evaporation of the solvent over several days or weeks at a constant temperature.

  • As the solvent evaporates, the concentration of the solute increases, leading to the formation of well-ordered crystals.

3. X-ray Diffraction Data Collection:

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[7]

  • A monochromatic X-ray beam is directed at the crystal. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique pattern of spots called reflections.[4][5]

  • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.[4]

4. Structure Solution and Refinement:

The collected diffraction data (intensities and positions of the reflections) are then used to solve and refine the crystal structure.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to achieve the best possible agreement between the calculated and the observed diffraction patterns.[8]

Visualizing the Crystallographic Workflow

The following diagram illustrates the key stages involved in the crystallographic confirmation of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide.

Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Data Analysis Synthesis Synthesis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystallization Slow Evaporation Crystallization Purification->Crystallization Data_Collection Data Collection (Diffractometer) Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure Analytical_Synergy cluster_structure Structural Confirmation Target 2-[(3,4-Dimethylphenyl) amino]acetohydrazide MS Mass Spectrometry Target->MS Molecular Formula IR IR Spectroscopy Target->IR Functional Groups NMR NMR Spectroscopy Target->NMR Connectivity in Solution Xray X-ray Crystallography Target->Xray 3D Structure in Solid State

Sources

Comparative

Publish Comparison Guide: Assessing the Purity of Synthesized 2-[(3,4-Dimethylphenyl)amino]acetohydrazide

Executive Summary In the development of heterocyclic pharmaceuticals—particularly oxadiazoles and thiadiazoles targeting MDM2/XIAP pathways or antimicrobial applications—2-[(3,4-Dimethylphenyl)amino]acetohydrazide (CAS 2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of heterocyclic pharmaceuticals—particularly oxadiazoles and thiadiazoles targeting MDM2/XIAP pathways or antimicrobial applications—2-[(3,4-Dimethylphenyl)amino]acetohydrazide (CAS 2370-49-2) serves as a critical scaffold.[1] Its purity is non-negotiable; residual anilines (specifically 3,4-dimethylaniline) pose genotoxic risks, while unreacted esters compromise downstream cyclization yields.[1]

This guide objectively compares the three primary analytical methodologies for assessing this compound: High-Performance Liquid Chromatography (HPLC) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Liquid Chromatography-Mass Spectrometry (LC-MS) .[1]

The Verdict: While qNMR provides superior structural fidelity, RP-HPLC with UV detection (254 nm) is the recommended workhorse for routine purity assessment due to its sensitivity to the critical toxic impurity (3,4-dimethylaniline) and cost-efficiency.[1] LC-MS is reserved for trace impurity identification (<0.1%).

Synthesis Context & Impurity Profiling

To accurately assess purity, one must understand the genesis of impurities.[1] The synthesis typically involves the N-alkylation of 3,4-dimethylaniline with ethyl chloroacetate, followed by hydrazinolysis.[1]

Impurity Origins
  • Starting Material (Impurity A): 3,4-Dimethylaniline. Highly toxic; difficult to remove due to similar solubility profiles.

  • Intermediate (Impurity B): Ethyl 2-[(3,4-dimethylphenyl)amino]acetate. Result of incomplete hydrazinolysis.

  • Side Product (Impurity C): Bis-hydrazide derivatives. Formed if hydrazine stoichiometry is insufficient.

Visualization: Synthesis & Impurity Map

SynthesisPath SM1 3,4-Dimethylaniline (Impurity A) Inter Ethyl Ester Intermediate (Impurity B) SM1->Inter N-Alkylation (Reflux/Base) Product Target Hydrazide (C10H15N3O) SM1->Product Residual Carryover SM2 Ethyl Chloroacetate SM2->Inter Inter->Product Hydrazinolysis (EtOH/Reflux) Inter->Product Incomplete Rxn Side Bis-hydrazide (Impurity C) Inter->Side Low Hydrazine Conc. Reagent Hydrazine Hydrate Reagent->Product

Figure 1: Synthetic pathway highlighting the origin of critical impurities (Red/Yellow nodes indicate potential contaminants).[1]

Comparative Assessment of Analytical Methods

Method A: RP-HPLC (UV-Vis)

Status: The Industry Standard HPLC is the most robust method for this compound because the 3,4-dimethylphenyl moiety is a strong chromophore, allowing sensitive detection (LOD < 0.05%) of both the product and its aromatic impurities.[1]

  • Pros: High sensitivity, separates all key impurities, quantitative.[1]

  • Cons: Requires reference standards for absolute quantification; longer run times than NMR.

Method B: 1H qNMR (Quantitative NMR)

Status: The Structural Validator Useful for determining absolute purity (potency) without reference standards of the impurities.[1]

  • Pros: Rapid structural confirmation; no need for specific impurity standards.

  • Cons: Lower sensitivity (LOD ~0.5-1%); signals for the dimethyl group (approx 2.1-2.2 ppm) may overlap with impurity methyls; exchangeable NH protons can be broad and unreliable for integration.

Method C: LC-MS

Status: The Trace Detective Essential when an unknown peak appears in HPLC or when tracking genotoxic impurities at ppm levels.

  • Pros: Unmatched sensitivity; identifies unknown masses.

  • Cons: High equipment cost; ionization suppression can skew quantitation; not necessary for routine batch release.

Data Summary: Performance Matrix
FeatureRP-HPLC (UV)1H qNMRLC-MS
Primary Use Routine Purity %Absolute Potency / IDTrace Impurity ID
LOD (Limit of Detection) < 0.05%~ 0.5%< 0.001%
Specificity High (Retention Time)High (Chemical Shift)Very High (Mass/Charge)
Sample Prep Time 10 mins5 mins15 mins
Cost per Run LowLow (if open access)High
Critical Limitation Needs standards for impuritiesOverlapping methyl signalsMatrix effects

Detailed Experimental Protocols

Protocol 1: RP-HPLC Purity Assessment (Recommended)

Rationale: This method uses a polar-embedded or standard C18 column to retain the polar hydrazide while separating the lipophilic aniline starting material.

System: Agilent 1200/1260 or equivalent with DAD. Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Phenomenex Luna C18.[1] Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: Acetonitrile (ACN)[1]

Gradient Program:

Time (min) % A (Water/FA) % B (ACN) Phase
0.0 95 5 Equilibration
2.0 95 5 Injection
15.0 10 90 Elution of Lipophilics
18.0 10 90 Wash
18.1 95 5 Re-equilibration

| 23.0 | 95 | 5 | Stop |[1]

Parameters:

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 5-10 µL

  • Detection: 254 nm (aromatic ring) and 210 nm (amide bonds).[1]

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:ACN.

Self-Validation Check:

  • System Suitability: The resolution (Rs) between the Hydrazide peak (approx 4-6 min) and the Aniline impurity (approx 10-12 min) must be > 2.0.

Protocol 2: 1H NMR Structural Verification

Rationale: Used to confirm the integrity of the hydrazide tail (-NHNH2) which can degrade.

Instrument: Bruker Avance 400 MHz or higher. Solvent: DMSO-d6 (Chloroform-d is often unsuitable due to poor solubility of the polar hydrazide).

Key Diagnostic Signals (DMSO-d6):

  • Hydrazide NH2: Broad singlet/doublet at ~4.2 ppm (2H). Disappearance indicates oxidation.[1]

  • Hydrazide NH: Broad singlet at ~9.0 ppm (1H).

  • Methylene (CH2): Singlet/Doublet at ~3.6 ppm (2H).[1]

  • Aromatic Protons: Multiplet at 6.3 - 7.0 ppm (3H).

  • Methyl Groups: Singlet(s) at ~2.1 ppm (6H).

Purity Calculation (vs Internal Standard): Add accurate mass of Maleic Acid (internal standard) to the sample.[1]



Where I = Integration area, N = Number of protons, MW = Molecular Weight, W = Weight.[1]

Analytical Workflow Diagram

This decision tree guides the researcher on when to apply each method during the synthesis optimization process.

Workflow Start Crude Synthesized Product TLC Step 1: TLC Screening (5% MeOH in DCM) Start->TLC Visual Visual Check: Single Spot? TLC->Visual NMR Step 2: 1H NMR (DMSO-d6) Check Structure & Major Impurities Visual->NMR Single Spot Recryst Recrystallization (EtOH/Water) Visual->Recryst Multiple Spots HPLC Step 3: RP-HPLC (Gradient) Quantify Purity >95% NMR->HPLC Structure Confirmed NMR->Recryst >5% Impurity LCMS Step 4: LC-MS Identify Unknown <1% Peaks HPLC->LCMS Unknown Peak > 0.1% Release Release for Biological Assay HPLC->Release Purity > 98% Recryst->TLC LCMS->Recryst Impurity Identified

Figure 2: Analytical decision matrix for validating hydrazide purity.

References

  • Vertex Pharmaceuticals via NIH . (2021).[1] Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. Journal of Medicinal Chemistry.

  • ChemicalBook . (n.d.).[1] 2-[(3,4-dimethylphenyl)amino]acetohydrazide Product Entry.

  • Trade Science Inc . (2015).[1][2] Resolving the benign and the malign isomers of aryl amines by HPLC. Analytical Chemistry: An Indian Journal.

  • Royal Society of Chemistry . (2012).[1] Synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles. Green Chemistry.

  • National Institutes of Health . (2011).[1] Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides. Journal of Organic Chemistry.

Sources

Safety & Regulatory Compliance

Safety

2-[(3,4-Dimethylphenyl)amino]acetohydrazide proper disposal procedures

This guide provides a comprehensive, field-validated protocol for the disposal of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide (CAS: 2370-49-2). As a Senior Application Scientist, I must emphasize that hydrazine derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-validated protocol for the disposal of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide (CAS: 2370-49-2).

As a Senior Application Scientist, I must emphasize that hydrazine derivatives possess a deceptive hazard profile. While they may appear stable as solids, they are potent reducing agents and potential carcinogens. The primary risk during disposal is not just toxicity, but the inadvertent formation of explosive azides or carcinogenic nitrosamines if treated with the wrong oxidizers.

Executive Safety Directive

  • PRIMARY DISPOSAL METHOD: High-Temperature Incineration via a licensed hazardous waste contractor.

  • ABSOLUTE PROHIBITION: DO NOT mix with oxidizing agents (peroxides, permanganates, chromates) or strong acids in a waste container. This can trigger exothermic decomposition or explosion.

  • CRITICAL WARNING: Attempting to "quench" bulk quantities in the laboratory using bleach (sodium hypochlorite) is discouraged due to the risk of generating N-nitroso carcinogens. Quenching is reserved strictly for trace spill residues.

Hazardous Characterization & Risk Profile

Before handling waste, you must understand the chemical behavior of the analyte.

PropertyHazard DescriptionOperational Implication
Chemical Structure Hydrazine moiety (-NH-NH₂) linked to a dimethylaniline.Potent reducing agent; potential mutagen.
Reactivity Incompatible with oxidizers, acid chlorides, and alkali metals.Segregation is vital. Keep away from nitric acid or peroxide waste streams.
Toxicity Acute oral/dermal toxicity; Suspected Carcinogen.[1]Double-gloving (Nitrile/Neoprene) and P100 respiratory protection are mandatory.
Environmental Very toxic to aquatic life with long-lasting effects.[1]Zero discharge to sink/sewer. All aqueous rinses must be collected.

Waste Segregation & Packaging Protocol

Proper segregation is the first line of defense against reaction in the waste drum.

A. Solid Waste (Pure Compound/Contaminated Solids)
  • Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass.

  • Labeling: Must be labeled "Hazardous Waste - Toxic, Reactive (Reducing Agent)."

  • Contents: Weighing boats, contaminated gloves, and solid chemical.

  • Protocol:

    • Place the solid waste directly into the primary container.

    • Do not compress or grind the waste (dust explosion hazard).

    • Seal with a screw cap taped with paraffin to prevent loosening during transport.

B. Liquid Waste (Mother Liquors/Solvents)
  • Container: HDPE carboy or solvent-safe glass bottle (if solvent is halogenated).

  • Segregation:

    • Stream A (Compatible): Alcohols (MeOH, EtOH), non-halogenated organics.

    • Stream B (Incompatible - DO NOT MIX): Oxidizing acids, halogenated solvents (unless confirmed compatible), aldehydes (can form hydrazones).

  • pH Check: Ensure the waste solution is neutral or slightly alkaline. Acidic conditions can accelerate decomposition.

Spill Response & Deactivation (The "Quenching" Protocol)

Note: This procedure is only for cleaning spills or deactivating trace residues on glassware. Do not use this for bulk disposal.

Mechanism: We utilize a controlled oxidation to break the hydrazine bond. However, to prevent nitrosamine formation, we use a specific sequence.

Reagents Required:

  • Calcium Hypochlorite (5% solution) or fresh Bleach.

  • Sodium Hydroxide (NaOH) to maintain alkalinity.

  • Starch-iodide paper.

Step-by-Step Decontamination:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE: Don Tyvek suit, double nitrile gloves, and full-face respirator with organic vapor/particulate cartridges.

  • Contain: Dike the spill with inert absorbent (Vermiculite or Sand). Do not use paper towels (fire hazard upon drying).

  • Neutralization (Trace Only):

    • Spray the absorbent gently with 5% Sodium Hypochlorite .

    • Allow to react for 30 minutes. Caution: This may generate heat and nitrogen gas.

    • Test residue with starch-iodide paper to ensure excess oxidant is present (paper turns blue).

  • Collection: Scoop the wet absorbent into a dedicated hazardous waste pail.

  • Final Wash: Clean the surface with soapy water, collecting all rinsate into the liquid waste container.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide.

DisposalWorkflow Start Waste Material Generated TypeCheck Determine Waste State Start->TypeCheck Solid Solid Waste (Powder, Gloves, Weigh Boats) TypeCheck->Solid Dry Liquid Liquid Waste (Solvents, Mother Liquor) TypeCheck->Liquid Solution Spill Accidental Spill (Benchtop or Floor) TypeCheck->Spill Uncontrolled Segregate Segregate from Oxidizers (CRITICAL) Solid->Segregate Liquid->Segregate SpillAction Absorb with Vermiculite Apply 5% Bleach (Trace Only) Spill->SpillAction Container Pack in HDPE/Glass Label: 'Toxic, Reducing Agent' Segregate->Container Vendor Ship to Licensed Incinerator (High-Temp Destruction) Container->Vendor SpillCollect Collect as Hazardous Waste SpillAction->SpillCollect SpillCollect->Vendor

Figure 1: Operational decision tree for the segregation and disposal of hydrazine derivative waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16218779, 2-[(3,4-Dimethylphenyl)amino]acetohydrazide. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[2] Section 8.C, Management of Specific Types of Waste. Available at: [Link]

  • World Health Organization (WHO). Hydrazine (Health and Safety Guide No. 56). International Programme on Chemical Safety (IPCS). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-[(3,4-Dimethylphenyl)amino]acetohydrazide

Hazard Profiling & Risk Logic The "Why" Behind the Protocol 2-[(3,4-Dimethylphenyl)amino]acetohydrazide is a functionalized hydrazine derivative. While specific toxicological monographs for this exact intermediate may be...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profiling & Risk Logic

The "Why" Behind the Protocol

2-[(3,4-Dimethylphenyl)amino]acetohydrazide is a functionalized hydrazine derivative. While specific toxicological monographs for this exact intermediate may be sparse, its structural pharmacophore—the phenylhydrazine moiety —dictates that it be handled as a high-hazard compound .

Hydrazine derivatives are potent reducing agents and nucleophiles. In biological systems, they are frequently implicated in:

  • Hemotoxicity: Induction of oxidative stress in erythrocytes, leading to Heinz body formation and hemolytic anemia.

  • Genotoxicity: Potential alkylation of DNA. Many hydrazines are classified as suspected human carcinogens and skin sensitizers.

  • Skin Permeation: These compounds can penetrate the stratum corneum, making dermal exposure a primary route of systemic toxicity.

Operational Directive: Apply the Precautionary Principle . Treat this substance as a Category 3 Mutagen and a potent Skin Sensitizer. All protocols below are designed to create a "Zero-Contact" workflow.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide redundant barriers. Reliance on a single layer of protection is insufficient for hydrazine derivatives due to their permeation potential.

Protection ZoneRequired EquipmentTechnical Justification (Causality)
Dermal (Hands) Double-Glove System 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (Long-cuff, >0.14 mm) or Butyl RubberHydrazines can permeate standard nitrile. The air gap between two layers creates a diffusion break. Change outer gloves every 30 mins.
Respiratory Engineering Control Primary (Fume Hood)Backup: P100/OV RespiratorSolid particulates are the primary risk during weighing. Vapors may generate during heating.[1] P100 filters block particulates; OV blocks amine vapors.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses allow side-entry of aerosols. Goggles seal the orbital area against dust and splashes.
Body Tyvek® Lab Coat/Sleeves + Chemical ApronCotton lab coats absorb liquids, holding the toxin against the skin. Tyvek repels particulates and incidental splashes.

Operational Workflow: The "Safe Path"

The following diagram illustrates the mandatory containment flow to prevent cross-contamination.

G cluster_0 Critical Control Point: Fume Hood Storage 1. Cold Storage (Segregated) Weighing 2. Weighing Station (Balance Enclosure) Storage->Weighing Anti-static transport Transport 3. Secondary Containment Weighing->Transport Sealed vial Reaction 4. Reaction Vessel (Closed System) Transport->Reaction Cannula transfer Waste 5. Waste Stream (Segregated) Reaction->Waste Quench & Dispose

Figure 1: Contained workflow for handling hydrazine derivatives. Note the specific isolation of the reaction and waste steps within the fume hood.

Detailed Protocol Steps
Phase A: Weighing & Transfer (Highest Risk)
  • Static Control: Hydrazines are often crystalline solids prone to static charge. Use an anti-static gun on the weighing boat and spatula before use to prevent "flying powder."

  • Balance Enclosure: Weighing must occur inside a balance enclosure or a fume hood with a low face velocity (to prevent blowing the powder).

  • Solubilization: Ideally, solubilize the solid immediately after weighing within the hood. Handling the compound as a solution (e.g., in DMSO or Methanol) significantly reduces inhalation risk compared to the dry solid.

Phase B: Reaction Setup
  • Glassware: Inspect for micro-fractures. Hydrazines are reducing agents; heating them in compromised glass can lead to vessel failure.

  • Inert Atmosphere: Run reactions under Nitrogen or Argon. Hydrazines can oxidize in air, potentially forming unstable peroxides or diazo intermediates.

Deactivation & Disposal Strategy

CRITICAL WARNING: Do NOT mix hydrazine waste with standard "Oxidizing Waste" streams (e.g., Chromic acid, Nitric acid). This will cause an immediate exotherm and potential explosion.

Method A: Segregated Incineration (Preferred)

The safest disposal method for hydrazine derivatives is high-temperature incineration.

  • Collect all mother liquors, contaminated solvents, and solid waste in a dedicated container labeled: "Hazardous Waste - Toxic - Hydrazine Derivative."

  • List the specific components.[2][3][4][5]

  • Arrange for commercial high-BTU incineration.

Method B: Chemical Deactivation (For Spills/Glassware)

For cleaning glassware or neutralizing minor spills, a dilute hypochlorite solution can be used, but it must be done slowly to manage gas evolution (Nitrogen).

  • Preparation: Prepare a 5% Sodium Hypochlorite (Bleach) solution.[6]

  • Cooling: Ensure the waste/glassware is at room temperature or cooled.

  • Addition: Slowly add the bleach solution to the hydrazine residue.

    • Observation: You will see bubbling (Nitrogen gas release).

  • Endpoint: Continue adding until bubbling ceases. Allow to stand for 30 minutes.

  • Final pH Check: Ensure the solution remains oxidative (use starch-iodide paper; it should turn blue).

Emergency Response

ScenarioImmediate Action
Skin Contact 1. Drench: Wash immediately with soap and water for 15 mins.2. Do not use solvent: Alcohol/Acetone will drive the chemical deeper into the skin.3. Alert: Seek medical attention; mention "Potential Hydrazine Exposure."[7]
Inhalation 1. Evacuate: Move to fresh air immediately.2. Support: Oxygen may be required if breathing is labored (medical pros only).[7]
Spill (Solid) 1. Isolate: Evacuate the immediate area.2. Wet: Cover with a wet paper towel to prevent dust.3. Clean: Scoop up (do not sweep) into a waste container.[7]

References

  • Fisher Scientific. (2024).[4] Safety Data Sheet: 3,4-Dimethylphenylhydrazine hydrochloride. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from

  • Sigma-Aldrich. (2024).[1][4] Safety Data Sheet: Phenylhydrazine Derivatives. Retrieved from

  • Centers for Disease Control and Prevention (CDC). (2014). NIOSH Pocket Guide to Chemical Hazards: Hydrazine. Retrieved from

  • Berger, J. (2007).[8] Phenylhydrazine haematotoxicity. Journal of Applied Biomedicine. Retrieved from

Sources

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